2-Methylindoline-5-sulfonamide
Description
Structure
3D Structure
Properties
IUPAC Name |
2-methyl-2,3-dihydro-1H-indole-5-sulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O2S/c1-6-4-7-5-8(14(10,12)13)2-3-9(7)11-6/h2-3,5-6,11H,4H2,1H3,(H2,10,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APRXVCRNUJELTN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2=C(N1)C=CC(=C2)S(=O)(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80585365 | |
| Record name | 2-Methyl-2,3-dihydro-1H-indole-5-sulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80585365 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
875163-03-4 | |
| Record name | 2-Methyl-2,3-dihydro-1H-indole-5-sulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80585365 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-methyl-2,3-dihydro-1H-indole-5-sulfonamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Structure and Synthesis of 2-Methylindoline-5-sulfonamide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the chemical structure and a proposed synthetic pathway for 2-Methylindoline-5-sulfonamide. As a Senior Application Scientist, this document is structured to deliver not just procedural steps, but also the underlying scientific principles and rationale, ensuring a thorough understanding for professionals in the field of drug discovery and development.
Introduction: The Significance of the Indoline-Sulfonamide Scaffold
The indoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. Its unique three-dimensional structure and electronic properties make it an attractive starting point for the design of novel therapeutics. When functionalized with a sulfonamide group, the resulting indoline-sulfonamide moiety often exhibits a range of pharmacological activities. Sulfonamides are a well-established class of compounds with diverse therapeutic applications, including antibacterial, anticancer, and diuretic agents.[1][2] The combination of these two pharmacophores in this compound suggests its potential as a valuable building block in the development of new drugs. This guide will delve into the specifics of its structure and a plausible, scientifically-grounded synthetic approach.
Chemical Structure and Properties
This compound is characterized by a bicyclic indoline core, with a methyl group at the 2-position and a sulfonamide group at the 5-position of the benzene ring.
Table 1: Physicochemical Properties of 2-Methylindoline
| Property | Value | Source |
| CAS Number | 6872-06-6 | |
| Molecular Formula | C₉H₁₁N | |
| Molecular Weight | 133.19 g/mol | |
| Appearance | Colorless to yellow to green clear liquid | |
| Boiling Point | 230 °C | |
| Density | 1.02 g/mL |
Proposed Synthesis Pathway
While a specific, documented synthesis for this compound is not prevalent in the current literature, a robust and logical synthetic route can be proposed based on established principles of organic chemistry and analogous syntheses. The proposed pathway involves a two-step process starting from the commercially available 2-methylindoline:
-
Electrophilic Aromatic Sulfonylation: Introduction of a chlorosulfonyl group onto the benzene ring of 2-methylindoline.
-
Amination: Conversion of the resulting sulfonyl chloride to the desired sulfonamide.
This approach is supported by the known synthesis of the parent compound, indoline-5-sulfonamide.[3]
Step 1: Synthesis of 2-Methylindoline-5-sulfonyl chloride
The key step in this synthesis is the electrophilic aromatic substitution, specifically chlorosulfonylation, of 2-methylindoline.
Diagram 1: Proposed Synthesis of 2-Methylindoline-5-sulfonyl chloride
Sources
Potential mechanism of action of 2-Methylindoline-5-sulfonamide
An In-Depth Technical Guide to the Potential Mechanism of Action of 2-Methylindoline-5-sulfonamide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound is a synthetic compound featuring a core indoline scaffold, a methyl group at the 2-position, and a sulfonamide functional group at the 5-position. While direct studies on this specific molecule are not extensively documented in publicly available literature, its structural motifs, particularly the indoline-5-sulfonamide core, strongly suggest a primary mechanism of action as a potent inhibitor of carbonic anhydrases (CAs). This technical guide synthesizes evidence from related compounds to propose a detailed mechanistic hypothesis for this compound, focusing on its potential as an anticancer agent. We will delve into the scientific rationale, propose robust experimental protocols for validation, and present the necessary tools for data interpretation.
Introduction: The Scientific Rationale for Investigating this compound
The sulfonamide functional group is a well-established pharmacophore present in a wide array of therapeutic agents, including antibacterial, and diuretic drugs.[1][2] The indoline scaffold, a saturated analog of indole, is also a privileged structure in medicinal chemistry, often associated with a range of biological activities. The combination of these two moieties in the indoline-5-sulfonamide core has recently gained significant attention, particularly in the context of oncology.
Recent research has demonstrated that indoline-5-sulfonamide derivatives can act as effective inhibitors of carbonic anhydrases (CAs), with notable selectivity for tumor-associated isoforms CA IX and CA XII.[3][4] These enzymes play a crucial role in maintaining the acidic tumor microenvironment, which is essential for cancer cell proliferation, invasion, and resistance to therapy.[3][4] Therefore, the inhibition of tumor-associated CAs presents a promising strategy for cancer treatment.
The addition of a methyl group at the 2-position of the indoline ring in this compound is a rational design element. This modification can influence the compound's conformational rigidity, lipophilicity, and steric interactions with the target protein, potentially enhancing its potency, selectivity, and pharmacokinetic profile.
This guide will, therefore, focus on the primary hypothesized mechanism of action: the inhibition of carbonic anhydrases IX and XII by this compound, leading to antiproliferative effects in cancer cells.
Proposed Mechanism of Action: A Multi-faceted Approach to Cancer Cell Disruption
We propose that this compound exerts its anticancer effects through a cascade of events initiated by the inhibition of carbonic anhydrases IX and XII.
Direct Inhibition of Carbonic Anhydrase Activity
The cornerstone of the proposed mechanism is the direct binding of the sulfonamide group of this compound to the zinc ion (Zn²⁺) located in the active site of carbonic anhydrases. This interaction is a hallmark of sulfonamide-based CA inhibitors. By coordinating with the zinc ion, the compound effectively blocks the enzyme's ability to catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton.
Disruption of the Tumor Microenvironment
Tumor-associated CAs, particularly the transmembrane isoforms CA IX and CA XII, are highly expressed in hypoxic solid tumors and contribute significantly to the acidification of the extracellular space.[3][4] By inhibiting these enzymes, this compound is hypothesized to:
-
Increase Extracellular pH (pHe): The reduction in proton extrusion leads to a more alkaline tumor microenvironment.
-
Decrease Intracellular pH (pHi): The accumulation of protons inside the cancer cells leads to intracellular acidosis.
This disruption of the finely tuned pH balance in and around cancer cells can trigger a cascade of downstream effects detrimental to their survival.
Induction of Antiproliferative Effects and Apoptosis
The altered pH homeostasis is expected to induce a range of cellular stresses, culminating in the inhibition of cell proliferation and the induction of apoptosis. This can be attributed to:
-
Metabolic Reprogramming: Cancer cells rely on specific metabolic pathways that are sensitive to pH changes.
-
Inhibition of Angiogenesis: The acidic tumor microenvironment is known to promote the formation of new blood vessels.
-
Sensitization to Chemotherapy: A normalized pH can enhance the efficacy of certain chemotherapeutic agents.
Potential to Overcome Multidrug Resistance
Emerging evidence suggests a link between CA XII expression and multidrug resistance (MDR), potentially through interactions with P-glycoprotein (P-gp).[3] By inhibiting CA XII, this compound may have the added benefit of reversing chemoresistance in certain cancer types.
The following diagram illustrates the proposed signaling pathway:
Caption: Proposed mechanism of action of this compound.
Experimental Validation: A Step-by-Step Guide
To rigorously test our mechanistic hypothesis, a series of well-defined experiments are required. The following protocols are designed to be self-validating and provide a comprehensive understanding of the compound's activity.
Target Engagement: Does the Compound Bind to Carbonic Anhydrases?
The first step is to confirm direct binding of this compound to its putative targets, CA IX and CA XII.
This assay directly measures the enzymatic activity of purified CA isoforms in the presence of the inhibitor.
Protocol:
-
Reagents and Materials:
-
Purified recombinant human CA I, II, IX, and XII enzymes.
-
4-Nitrophenyl acetate (NPA) as the substrate.
-
This compound dissolved in DMSO.
-
Assay buffer (e.g., 10 mM Tris-HCl, pH 7.4).
-
96-well microplate reader.
-
-
Procedure:
-
Prepare a serial dilution of this compound in the assay buffer.
-
In a 96-well plate, add the CA enzyme and the diluted compound. Incubate for 15 minutes at room temperature.
-
Initiate the reaction by adding the NPA substrate.
-
Monitor the hydrolysis of NPA to 4-nitrophenol by measuring the absorbance at 400 nm every 30 seconds for 10 minutes.
-
Calculate the rate of reaction for each concentration of the inhibitor.
-
Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Expected Outcome: this compound should exhibit potent inhibition of CA IX and CA XII, with significantly higher IC₅₀ values for the off-target isoforms CA I and II, demonstrating selectivity.
CETSA confirms target engagement in a cellular context by measuring the thermal stabilization of the target protein upon ligand binding.
Protocol:
-
Cell Culture and Treatment:
-
Culture cancer cells known to express CA IX and/or CA XII (e.g., MDA-MB-231 or HT-29).
-
Treat the cells with this compound or vehicle (DMSO) for a specified time.
-
-
Thermal Challenge:
-
Harvest the cells and resuspend them in a suitable buffer.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the samples to a range of temperatures (e.g., 40-70°C) for 3 minutes.
-
-
Protein Extraction and Analysis:
-
Lyse the cells by freeze-thaw cycles.
-
Separate the soluble fraction (containing stabilized protein) from the precipitated protein by centrifugation.
-
Analyze the soluble fraction by Western blotting using antibodies specific for CA IX and CA XII.
-
Expected Outcome: In cells treated with this compound, CA IX and CA XII should remain soluble at higher temperatures compared to the vehicle-treated cells, indicating thermal stabilization due to binding.
The following diagram illustrates the experimental workflow for target validation:
Caption: Experimental workflow for target validation.
Cellular Phenotypic Assays: What are the Downstream Consequences?
Once target engagement is confirmed, the next step is to assess the phenotypic effects of this compound on cancer cells.
This assay measures the effect of the compound on the growth of cancer cell lines.
Protocol:
-
Cell Seeding and Treatment:
-
Seed cancer cells (e.g., MCF-7, A549) in 96-well plates.
-
After 24 hours, treat the cells with a serial dilution of this compound.
-
-
Incubation and Analysis:
-
Incubate the cells for 72 hours under both normoxic and hypoxic (1% O₂) conditions.
-
Measure cell viability using a suitable method, such as the MTT or CellTiter-Glo assay.
-
-
Data Analysis:
-
Calculate the GI₅₀ (concentration for 50% growth inhibition) for each cell line under both oxygen conditions.
-
Expected Outcome: this compound is expected to inhibit the proliferation of cancer cells, with a more pronounced effect under hypoxic conditions where CA IX and XII are upregulated.[3][5]
This experiment will directly test the hypothesis that the compound alters cellular pH.
Protocol:
-
Cell Culture and Loading:
-
Culture cancer cells on glass-bottom dishes.
-
Load the cells with pH-sensitive fluorescent dyes (e.g., BCECF-AM for pHi and SNARF-1 for pHe).
-
-
Treatment and Imaging:
-
Treat the cells with this compound.
-
Acquire fluorescent images at different time points using a fluorescence microscope.
-
-
Data Analysis:
-
Calculate the pHi and pHe values based on the fluorescence intensity ratios of the dyes.
-
Expected Outcome: Treatment with this compound should lead to a decrease in pHi and an increase in pHe.
Data Summary and Interpretation
The quantitative data generated from the proposed experiments should be summarized for clear interpretation.
| Assay | Parameter | Expected Outcome for this compound |
| CA Inhibition | IC₅₀ (nM) for CA I | > 1000 |
| IC₅₀ (nM) for CA II | > 1000 | |
| IC₅₀ (nM) for CA IX | < 100 | |
| IC₅₀ (nM) for CA XII | < 100 | |
| Cell Proliferation | GI₅₀ (µM) in Normoxia | 1-10 |
| GI₅₀ (µM) in Hypoxia | < 1 | |
| pH Measurement | Change in pHi | Decrease |
| Change in pHe | Increase |
Conclusion
The structural features of this compound strongly suggest a mechanism of action centered on the inhibition of tumor-associated carbonic anhydrases IX and XII. This guide has outlined a comprehensive and scientifically rigorous approach to validate this hypothesis. The proposed experiments, from target engagement to cellular phenotypic assays, will provide a detailed understanding of the compound's mode of action and its potential as a novel anticancer agent. Successful validation of this mechanism will pave the way for further preclinical and clinical development of this promising compound.
References
-
Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. National Library of Medicine. [Link]
-
Indoline-5-Sulfonamides: A Role of the Core in Inhibition of Cancer-Related Carbonic Anhydrases, Antiproliferative Activity and Circumventing of Multidrug Resistance. National Library of Medicine. [Link]
-
Indoline-5-Sulfonamides: A Role of the Core in Inhibition of Cancer-Related Carbonic Anhydrases, Antiproliferative Activity and Circumventing of Multidrug Resistance. MDPI. [Link]
-
Sulfonamides: Historical Discovery Development (Structure-Activity Relationship Notes). ResearchGate. [Link]
-
Sulfonamides. MSD Manual Professional Edition. [Link]
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- 2. Sulfonamides - Infectious Diseases - MSD Manual Professional Edition [msdmanuals.com]
- 3. Indoline-5-Sulfonamides: A Role of the Core in Inhibition of Cancer-Related Carbonic Anhydrases, Antiproliferative Activity and Circumventing of Multidrug Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
An In-Depth Technical Guide to 2-Methylindoline-5-sulfonamide: A Key Pharmaceutical Intermediate
This guide provides a comprehensive technical overview of 2-methylindoline-5-sulfonamide, a crucial intermediate in the synthesis of various pharmaceutical compounds. Tailored for researchers, scientists, and professionals in drug development, this document delves into the synthesis, properties, and applications of this molecule, with a focus on the scientific principles and practical considerations that underpin its use in medicinal chemistry.
Introduction: The Significance of the Indoline-5-sulfonamide Scaffold
The indoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds.[1] The addition of a sulfonamide group at the 5-position further enhances its therapeutic potential, as this functional group is a key pharmacophore in a wide range of drugs, including diuretics, antibacterials, and anticancer agents.[2] The sulfonamide moiety (-SO₂NH₂) can act as a hydrogen bond donor and acceptor, and its acidic nature allows for critical interactions with biological targets.[3]
This compound, in particular, serves as a pivotal building block for more complex molecules. The presence of the methyl group at the 2-position introduces a chiral center and can influence the molecule's conformational rigidity and metabolic stability, properties that are highly desirable in drug design.[4] This guide will explore the synthesis of this intermediate, its key chemical properties, and its prominent role in the production of important pharmaceuticals, most notably the antihypertensive drug Indapamide.
Synthesis of this compound: A Multi-Step Approach
The synthesis of this compound is a multi-step process that begins with the formation of the 2-methylindoline core, followed by the introduction of the sulfonamide group.
Synthesis of the Precursor: 2-Methylindoline
The primary precursor, 2-methylindoline, can be synthesized through various methods, with the catalytic hydrogenation of 2-methylindole being a common industrial approach.[5] Another effective method involves the hydrogenation and intramolecular cyclization of β-methyl nitrostyrene derivatives.[6]
A Representative Industrial Synthesis of 2-Methylindoline:
A patented method describes the preparation of 2-methylindoline from 2-chloro-β-methylnitrostyrene using a Raney nickel catalyst in the presence of cuprous chloride and sodium carbonate.[6] This process offers high purity and yield, making it suitable for large-scale production.[6]
dot
Sources
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- 3. Theoretical study of gas-phase acidity, pKa, lipophilicity, and solubility of some biologically active sulfonamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Substituent Effects of the Nitrogen Heterocycle on Indole and Quinoline HDN Performance: A Combination of Experiments and Theoretical Study | MDPI [mdpi.com]
- 5. Novel C3-Methylene-Bridged Indole Derivatives with and without Substituents at N1: The Influence of Substituents on Their Hemolytic, Cytoprotective, and Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. CN108329248B - Preparation method of 2-methylindoline - Google Patents [patents.google.com]
An In-depth Technical Guide to 2-Methylindoline-5-sulfonamide: Synthesis, Characterization, and Potential Applications
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of 2-Methylindoline-5-sulfonamide, a heterocyclic compound with significant potential in medicinal chemistry. While this specific molecule is not extensively catalogued, this document extrapolates from the well-established chemistry of its constituent moieties—the 2-methylindoline core and the sulfonamide functional group—to provide a robust framework for its synthesis, characterization, and prospective applications. This paper is intended to serve as a foundational resource for researchers embarking on the study of this and related molecules.
Introduction: The Scientific Rationale
The indoline scaffold is a privileged structure in drug discovery, forming the core of numerous biologically active compounds.[1] The introduction of a methyl group at the 2-position can influence the molecule's conformational rigidity and its interaction with biological targets.[1] Coupled with the sulfonamide group, a cornerstone of medicinal chemistry renowned for its diverse pharmacological activities including antibacterial, antiviral, and anticancer properties, this compound emerges as a compound of considerable interest. Sulfonamides are known to act as inhibitors of various enzymes, most notably carbonic anhydrases.[2] This guide will, therefore, explore the synthesis of this target molecule and hypothesize its potential as a carbonic anhydrase inhibitor.
Physicochemical Properties and Identifiers
| Property | Value | Source |
| Molecular Formula | C₉H₁₂N₂O₂S | Calculated |
| Molecular Weight | 212.27 g/mol | Calculated |
| CAS Number (for 2-Methylindoline) | 6872-06-6 | |
| Appearance (Predicted) | Off-white to pale yellow solid | |
| Solubility (Predicted) | Soluble in polar organic solvents (DMSO, DMF, Methanol) |
Proposed Synthesis Protocol
The synthesis of this compound can be logically approached through a multi-step process starting from commercially available 2-methylindoline. The key transformation is the introduction of a sulfonamide group at the 5-position of the indoline ring. A plausible and efficient synthetic route is detailed below.
Step 1: N-Protection of 2-Methylindoline
The secondary amine in the indoline ring is reactive and needs to be protected to prevent side reactions during the subsequent electrophilic aromatic substitution. Acetylation is a common and effective protection strategy.
-
Reaction: 2-Methylindoline reacts with acetic anhydride in the presence of a base like triethylamine to yield N-acetyl-2-methylindoline.
-
Rationale: The acetyl group is stable under the conditions of the subsequent sulfonation and can be readily removed later.
Step 2: Electrophilic Sulfonation
The electron-rich aromatic ring of the N-protected indoline is susceptible to electrophilic attack. The 5-position is typically favored due to the ortho, para-directing effect of the nitrogen atom.
-
Reaction: N-acetyl-2-methylindoline is treated with chlorosulfonic acid at a low temperature (e.g., 0-5 °C).
-
Rationale: Chlorosulfonic acid is a powerful sulfonating agent. The low temperature is crucial to control the reactivity and prevent side reactions. This step yields N-acetyl-2-methylindoline-5-sulfonyl chloride.
Step 3: Amination to form the Sulfonamide
The resulting sulfonyl chloride is a reactive intermediate that can be readily converted to the sulfonamide.
-
Reaction: The crude N-acetyl-2-methylindoline-5-sulfonyl chloride is reacted with an excess of aqueous ammonia.
-
Rationale: Ammonia acts as a nucleophile, displacing the chloride to form the sulfonamide. An excess is used to neutralize the HCl byproduct. This produces N-acetyl-2-methylindoline-5-sulfonamide.
Step 4: N-Deprotection
The final step is the removal of the acetyl protecting group to yield the target compound.
-
Reaction: The N-acetyl-2-methylindoline-5-sulfonamide is hydrolyzed under acidic or basic conditions. For instance, refluxing with aqueous hydrochloric acid.
-
Rationale: This step regenerates the free amine of the indoline ring, affording this compound.
Caption: Proposed synthetic workflow for this compound.
Hypothesized Pharmacological Activity: Carbonic Anhydrase Inhibition
Many sulfonamide-containing molecules are potent inhibitors of carbonic anhydrases (CAs), a family of zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton.[3] CAs are involved in various physiological processes, and their dysregulation is implicated in several diseases, including glaucoma, epilepsy, and some types of cancer.[2]
The inhibitory action of sulfonamides on CAs is well-understood. The deprotonated sulfonamide nitrogen coordinates to the zinc ion in the enzyme's active site, displacing a water molecule or hydroxide ion and thereby blocking the enzyme's catalytic activity.[2] Given this established mechanism, it is highly probable that this compound would exhibit inhibitory activity against various CA isoforms.
Caption: General mechanism of carbonic anhydrase inhibition by sulfonamides.
Analytical Characterization
To confirm the successful synthesis and purity of this compound, a suite of standard analytical techniques would be employed.
| Technique | Expected Observations |
| ¹H NMR | Signals corresponding to the aromatic protons on the indoline ring, the methyl group at the 2-position, the methylene groups of the indoline ring, and the protons of the sulfonamide group. The substitution pattern on the aromatic ring would be discernible from the coupling patterns. |
| ¹³C NMR | Resonances for all nine carbon atoms, with distinct chemical shifts for the aromatic, aliphatic, and methyl carbons. |
| IR Spectroscopy | Characteristic absorption bands for the N-H stretching of the sulfonamide and the indoline amine, S=O stretching of the sulfonamide group, and C-H stretching of the aromatic and aliphatic portions. |
| Mass Spectrometry | A molecular ion peak corresponding to the calculated molecular weight of 212.27. High-resolution mass spectrometry would provide the exact mass, confirming the elemental composition. |
| Purity (HPLC) | A single major peak indicating the purity of the compound. |
Experimental Workflow: In Vitro Carbonic Anhydrase Inhibition Assay
To evaluate the hypothesized biological activity, a standard in vitro assay for carbonic anhydrase inhibition can be performed.
Caption: Workflow for an in vitro carbonic anhydrase inhibition assay.
Conclusion
This compound represents a promising yet underexplored molecule at the intersection of two pharmacologically significant chemical classes. This guide provides a comprehensive theoretical and practical framework for its synthesis, characterization, and potential biological evaluation. The proposed synthetic route is based on well-established and reliable chemical transformations. The hypothesized activity as a carbonic anhydrase inhibitor is grounded in the extensive literature on sulfonamides. It is our hope that this guide will serve as a valuable resource and a catalyst for further research into this and related compounds, ultimately contributing to the development of new therapeutic agents.
References
-
PubChem. (n.d.). 2-Methylindoline. Retrieved January 28, 2026, from [Link]
- Google Patents. (n.d.). Preparation method of 2-methyl-5-aminobenzenesulfonamide.
- Advanced Journal of Chemistry, Section B. (2025). The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review. Advanced Journal of Chemistry, Section B, 7(2), 130-150.
- Krasavin, M., et al. (2022). Indoline-5-Sulfonamides: A Role of the Core in Inhibition of Cancer-Related Carbonic Anhydrases, Antiproliferative Activity and Circumventing of Multidrug Resistance. Pharmaceuticals, 15(11), 1453.
-
MDPI. (2022). Indoline-5-Sulfonamides: A Role of the Core in Inhibition of Cancer-Related Carbonic Anhydrases, Antiproliferative Activity and Circumventing of Multidrug Resistance. Retrieved January 28, 2026, from [Link]
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Methodological & Application
Application Notes and Protocols for High-Throughput Screening of 2-Methylindoline-5-sulfonamide Derivatives
Abstract
This document provides a comprehensive guide for the high-throughput screening (HTS) of 2-methylindoline-5-sulfonamide derivatives, a chemical scaffold with significant potential in drug discovery. We present a strategic approach targeting two clinically relevant enzymes implicated in oncology: Carbonic Anhydrase IX (CA IX) and 15-Lipoxygenase (15-LOX). This guide is intended for researchers, scientists, and drug development professionals, offering detailed protocols for library synthesis, assay development, primary screening, and a robust hit validation cascade. By integrating established biochemical methods with advanced HTS principles, these application notes aim to facilitate the identification of potent and selective inhibitors from a focused compound library.
Introduction: The Rationale for Screening this compound Derivatives
The sulfonamide functional group is a cornerstone of medicinal chemistry, present in a wide array of therapeutic agents. The 2-methylindoline scaffold, a privileged structure in drug discovery, offers a three-dimensional architecture that can be exploited for selective interactions with biological targets. The combination of these two moieties in this compound presents a promising starting point for the development of novel therapeutics.
Our rationale for targeting Carbonic Anhydrase IX and 15-Lipoxygenase is based on the well-documented roles of these enzymes in cancer progression and the known inhibitory potential of sulfonamides.
-
Carbonic Anhydrase IX (CA IX): A transmembrane enzyme that is overexpressed in a variety of solid tumors and is associated with poor prognosis.[1] It plays a crucial role in regulating tumor pH, promoting cancer cell survival and metastasis.[2] Sulfonamides are a well-established class of carbonic anhydrase inhibitors.[3]
-
15-Lipoxygenase (15-LOX): An enzyme involved in the metabolism of polyunsaturated fatty acids, leading to the production of signaling molecules that can promote inflammation and tumorigenesis.[4] Inhibition of 15-LOX is a promising strategy for the treatment of various cancers and inflammatory diseases.
This application note will guide the user through a comprehensive HTS workflow designed to identify novel inhibitors of these two important cancer targets from a library of this compound derivatives.
Synthesis of a this compound Derivative Library
A diverse chemical library is essential for a successful HTS campaign. The following protocol describes a general method for the synthesis of a library of N-substituted this compound derivatives, starting from the commercially available 2-methylindoline.
Protocol 2.1: Synthesis of 2-Methylindoline-5-sulfonyl chloride
-
Chlorosulfonation of 2-Methylindoline: To a cooled (0 °C) solution of chlorosulfonic acid, slowly add 2-methylindoline portion-wise, maintaining the temperature below 10 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Work-up: Carefully pour the reaction mixture onto crushed ice. The precipitated product, 2-methylindoline-5-sulfonyl chloride, is collected by filtration, washed with cold water, and dried under vacuum.
Protocol 2.2: Synthesis of N-substituted this compound Derivatives
-
Reaction Setup: In a suitable reaction vessel, dissolve 2-methylindoline-5-sulfonyl chloride in an appropriate solvent such as dichloromethane or acetonitrile.
-
Amine Addition: Add a diverse selection of primary and secondary amines (1.1 equivalents) to the solution. The use of a robotic liquid handler can facilitate the parallel synthesis of a large library in a multi-well plate format.
-
Base: Add a non-nucleophilic base, such as triethylamine or diisopropylethylamine (1.5 equivalents), to scavenge the HCl generated during the reaction.
-
Reaction: Stir the reaction mixtures at room temperature for 8-12 hours.
-
Purification: The resulting sulfonamide derivatives can be purified using automated parallel purification systems, such as flash chromatography or preparative HPLC.
-
Characterization: Confirm the identity and purity of each library member using LC-MS and ¹H NMR spectroscopy.
Table 1: Representative Amines for Library Synthesis
| Amine Type | Examples |
| Primary Alkylamines | propylamine, isobutylamine, cyclohexylamine |
| Secondary Alkylamines | diethylamine, morpholine, piperidine |
| Arylamines | aniline, 4-fluoroaniline, 3-methoxyaniline |
| Heterocyclic Amines | 2-aminopyridine, 4-aminopyrazole, 2-aminothiazole |
High-Throughput Screening Assays
The selection of a robust and sensitive HTS assay is critical for the success of the screening campaign. We present detailed protocols for HTS-compatible assays for both CA IX and 15-LOX.
Carbonic Anhydrase IX Inhibition Assay: Stopped-Flow CO₂ Hydration
This assay measures the enzymatic activity of CA IX by monitoring the pH change resulting from the hydration of CO₂. A stopped-flow instrument allows for the rapid mixing of enzyme and substrate, enabling the measurement of initial reaction rates.[5][6][7]
Protocol 3.1.1: CA IX Stopped-Flow Assay
-
Reagent Preparation:
-
Buffer: 20 mM HEPES, pH 7.5, containing 0.1% (w/v) Triton X-100.
-
Enzyme Solution: Recombinant human CA IX (catalytic domain) in buffer.
-
Substrate Solution: CO₂-saturated water.
-
pH Indicator: A pH-sensitive fluorescent dye, such as pyranine.
-
-
Assay Procedure (in a 384-well plate format for inhibitor pre-incubation):
-
Dispense 2 µL of each library compound (typically at 10 mM in DMSO) into individual wells of a 384-well plate.
-
Add 18 µL of the enzyme solution to each well and incubate for 15 minutes at room temperature.
-
-
Stopped-Flow Measurement:
-
Load one syringe of the stopped-flow instrument with the enzyme-inhibitor mixture and the other with the CO₂-saturated water containing the pH indicator.
-
Rapidly mix the two solutions and monitor the change in fluorescence of the pH indicator over time.
-
-
Data Analysis:
-
Calculate the initial rate of the reaction for each well.
-
Determine the percent inhibition for each compound relative to the DMSO control.
-
Table 2: CA IX Stopped-Flow Assay Parameters
| Parameter | Value |
| Final Enzyme Concentration | 10 nM |
| Final CO₂ Concentration | 10 mM |
| Final pH Indicator Conc. | 1 µM |
| Reaction Temperature | 25 °C |
| Wavelengths (Ex/Em) | Dependent on pH indicator |
15-Lipoxygenase Inhibition Assay: Fluorescence-Based Assay
This assay utilizes a fluorogenic substrate that becomes fluorescent upon oxidation by 15-LOX. The increase in fluorescence is directly proportional to the enzyme activity.[1][8]
Protocol 3.2.1: 15-LOX Fluorescence Assay
-
Reagent Preparation:
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4, containing 0.01% (w/v) Triton X-100.
-
Enzyme Solution: Recombinant human 15-LOX in assay buffer.
-
Substrate Solution: Diphenyl-1-pyrenylphosphine (DPPP) in a suitable organic solvent (e.g., ethanol).
-
Co-substrate: Linoleic acid.
-
-
Assay Procedure (in a 384-well plate format):
-
Dispense 2 µL of each library compound (typically at 10 mM in DMSO) into individual wells.
-
Add 10 µL of the enzyme solution and incubate for 15 minutes.
-
Initiate the reaction by adding 8 µL of a pre-mixed solution of DPPP and linoleic acid.
-
-
Fluorescence Measurement:
-
Measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., Ex: 360 nm, Em: 380 nm for the oxidized DPPP product) over a period of 10-15 minutes using a plate reader.
-
-
Data Analysis:
-
Calculate the rate of fluorescence increase for each well.
-
Determine the percent inhibition for each compound relative to the DMSO control.
-
Table 3: 15-LOX Fluorescence Assay Parameters
| Parameter | Value |
| Final Enzyme Concentration | 50 nM |
| Final DPPP Concentration | 25 µM |
| Final Linoleic Acid Conc. | 50 µM |
| Reaction Temperature | 37 °C |
| Plate Type | Black, clear bottom |
HTS Data Analysis and Quality Control
Rigorous data analysis and quality control are essential to ensure the reliability of HTS results.
Z'-Factor Calculation
The Z'-factor is a statistical parameter used to evaluate the quality of an HTS assay.[3][9][10][11] It is calculated using the following formula:
Z' = 1 - (3 * (σ_p + σ_n)) / |μ_p - μ_n|
where:
-
μ_p and σ_p are the mean and standard deviation of the positive control (e.g., a known inhibitor).
-
μ_n and σ_n are the mean and standard deviation of the negative control (e.g., DMSO).
An assay with a Z'-factor between 0.5 and 1.0 is considered excellent for HTS.[9]
Hit Identification
A "hit" is typically defined as a compound that produces a statistically significant reduction in enzyme activity. A common threshold for hit selection is a percent inhibition greater than three times the standard deviation of the negative control.
Hit Validation Cascade
Primary hits from an HTS campaign require a thorough validation process to eliminate false positives and confirm their activity.[12][13]
Caption: Hit Validation Workflow
Hit Confirmation and Dose-Response Analysis
Confirmed hits from the primary screen should be re-tested in the same assay to ensure reproducibility. Subsequently, a dose-response analysis is performed to determine the half-maximal inhibitory concentration (IC₅₀) value for each confirmed hit.[14][15][16][17] This involves testing the compounds over a range of concentrations to generate a dose-response curve.
Orthogonal Assays
To ensure that the observed inhibition is not an artifact of the primary assay format, hits should be tested in an orthogonal assay that utilizes a different detection method.
-
For CA IX: A colorimetric esterase assay using 4-nitrophenyl acetate as a substrate can be used as an orthogonal assay.
-
For 15-LOX: A UV-based assay that directly measures the formation of the conjugated diene product at 234 nm can be employed.
Counter-Screening for Promiscuous Inhibitors
Promiscuous inhibitors are compounds that show activity against multiple unrelated targets, often through non-specific mechanisms such as aggregation.[18][19] It is crucial to identify and eliminate these compounds early in the drug discovery process.
Protocol 5.3.1: Detergent-Based Counter-Screen
-
Perform the primary enzyme inhibition assay in the presence and absence of a non-ionic detergent, such as Triton X-100 (e.g., 0.01%).
-
Aggregate-based inhibitors often show a significant decrease in potency in the presence of detergent.
Conclusion and Future Directions
The protocols and strategies outlined in this application note provide a robust framework for the high-throughput screening of this compound derivatives against CA IX and 15-LOX. The successful identification and validation of potent and selective inhibitors will provide valuable starting points for lead optimization and the development of novel anticancer therapeutics. Future work will involve expanding the chemical diversity of the library, exploring other relevant cancer targets, and elucidating the structure-activity relationships of the validated hits.
References
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Dahlin, J. L., & Walters, M. A. (2024). Dose–Response Curves and the Determination of IC50 and EC50 Values. Journal of Medicinal Chemistry. [Link]
-
Forster, R. E., & Itada, N. (2017). A Novel Stopped-Flow Assay for Quantitating Carbonic-Anhydrase Activity and Assessing Red-Blood-Cell Hemolysis. Frontiers in Physiology, 8, 185. [Link]
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Gilbert, A. M., & Robinson, R. P. (2017). A pragmatic approach to hit validation following biochemical high-throughput screening. Future Medicinal Chemistry, 9(18), 2167-2183. [Link]
-
Guillou, S., et al. (2018). A New Synthetic Route to Original Sulfonamide Derivatives in 2-Trichloromethylquinazoline Series: A Structure-Activity Relationship Study of Antiplasmodial Activity. Molecules, 23(11), 2789. [Link]
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Zhang, J. H., Chung, T. D., & Oldenburg, K. R. (1999). A Simple Statistical Parameter for Use in Evaluation and Validation of High Throughput Screening Assays. Journal of Biomolecular Screening, 4(2), 67-73. [Link]
-
Feng, B. Y., & Shoichet, B. K. (2006). High-throughput assays for promiscuous inhibitors. Nature Protocols, 1(2), 550-553. [Link]
-
Moody, J. S., et al. (2009). Development of a fluorescent intensity assay amenable for high-throughput screening for determining 15-lipoxygenase activity. Journal of Biomolecular Screening, 14(1), 27-36. [Link]
-
Moody, J. S., et al. (2009). Development of a fluorescent intensity assay amenable for high-throughput screening for determining 15-lipoxygenase activity. Journal of Biomolecular Screening, 14(1), 27-36. [Link]
-
Boron, W. F., & Musa-Aziz, R. (2017). A Novel Stopped-Flow Assay for Quantitating Carbonic-Anhydrase Activity and Assessing Red-Blood-Cell Hemolysis. ResearchGate. [Link]
-
Lloyd, M. D. (2023). Assay performance and the Z'-factor in HTS. Drug Target Review. [Link]
-
BellBrook Labs. (n.d.). A Guide to Navigating Hit Prioritization After Screening Using Biochemical Assays. [Link]
-
McGovern, S. L., et al. (2003). High-throughput Assays for Promiscuous Inhibitors. Journal of Medicinal Chemistry, 46(20), 4265-4272. [Link]
-
Hyde, R. (2018). Dose-Response Curve Analysis. RPubs. [Link]
-
Shaheen, S., et al. (2016). Synthetic Routes of Sulfonamide Derivatives: A Brief Review. ResearchGate. [Link]
-
Nocentini, A., & Supuran, C. T. (2019). Inhibitory activity against carbonic anhydrase IX and XII as a candidate selection criterion in the development of new anticancer agents. Expert Opinion on Drug Discovery, 14(10), 999-1010. [Link]
-
Wittwer, M., & Hersberger, M. (2007). The two faces of 15-lipoxygenase. Current Drug Targets, 8(8), 933-941. [Link]
-
Hughes, J. P., et al. (2011). Hit-to-Lead: Hit Validation and Assessment. Assay and Drug Development Technologies, 9(4), 323-332. [Link]
-
Coquelle, N., et al. (2010). Promiscuous Aggregate-Based Inhibitors Promote Enzyme Unfolding. Journal of Medicinal Chemistry, 53(7), 2928-2937. [Link]
-
Comerford, J. (n.d.). Monitoring Fast Chemical Reactions Using Stopped Flow Kinetics. Agilent. [Link]
-
GraphPad. (n.d.). Calculating a Z-factor to assess the quality of a screening assay. [Link]
-
Thorne, N., Auld, D. S., & Inglese, J. (2010). Apparent Activity in High-Throughput Screening: Origins of Compound-Dependent Assay Interference. Current Opinion in Chemical Biology, 14(3), 315-324. [Link]
-
Forster, R. E., & Itada, N. (2017). A Novel Stopped-Flow Assay for Quantitating Carbonic-Anhydrase Activity and Assessing Red-Blood-Cell Hemolysis. PubMed. [Link]
-
BMG LABTECH. (2025). The Z prime value (Z'). [Link]
-
ResearchGate. (n.d.). Synthetic route to target sulfonamide compounds 5a–m. [Link]
-
Charles River Laboratories. (n.d.). Hit Identification (Hit ID). [Link]
-
Srinivasan, B., & Lloyd, M. D. (2024). Dose–Response Curves and the Determination of IC50 and EC50 Values. ACS Publications. [Link]
-
Bio-Techne. (n.d.). Lipoxygenase Inhibitor Screening Assay Kit (Colorimetric). [Link]
-
Grokipedia. (n.d.). Z-factor. [Link]
-
ResearchGate. (n.d.). HTS hit validation and inhibitor classification. [Link]
-
McGovern, S. L., et al. (2008). Identification of Promiscuous Small Molecule Activators in High-Throughput Enzyme Activation Screens. Journal of Medicinal Chemistry, 51(18), 5559-5562. [Link]
-
Ahmed, N. M., et al. (2023). Novel 2-Thiouracil-5-Sulfonamide Derivatives: Design, Synthesis, Molecular Docking, and Biological Evaluation as Antioxidants with 15-LOX Inhibition. Molecules, 28(4), 1925. [Link]
-
ResearchGate. (n.d.). Dose–Response Curves and the Determination of IC 50 and EC 50 Values. [Link]
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ResearchGate. (n.d.). Synthetic route for sulfonamides 5a‐f. [Link]
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Agilent. (n.d.). Monitoring fast reactions using Stopped Flow Kinetics on the Cary 50/60 UV-Vis. [Link]
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- 19. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Stability studies of 2-Methylindoline-5-sulfonamide under different conditions
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2-Methylindoline-5-sulfonamide. This guide is designed to provide in-depth technical assistance for stability studies of this compound. As there is limited publicly available stability data specifically for this compound, this document synthesizes information from studies on the parent compound, indoline-5-sulfonamide, and the broader classes of sulfonamides and indoline derivatives to provide a robust predictive framework for your experiments.
Troubleshooting Guide
This section addresses specific issues you may encounter during your stability studies of this compound.
Question 1: I am observing unexpected peaks in my HPLC chromatogram during a forced degradation study under acidic conditions. How can I identify the source of these peaks and prevent them?
Answer:
Unexpected peaks under acidic conditions often point to the hydrolysis of labile functional groups. While the sulfonamide group itself is generally stable, the indoline ring system can be susceptible to acid-catalyzed reactions.
-
Plausible Cause: The primary amine of the indoline ring is likely protonated under acidic conditions. This can make the molecule more water-soluble but also potentially lead to ring-opening or other rearrangements under harsh acidic conditions (e.g., high concentration of strong acid, elevated temperature). The synthesis of the parent compound, indoline-5-sulfonamide, involves a deacetylation step using concentrated HCl, which indicates the core structure is robust to some degree of acid treatment.[1] However, prolonged exposure or harsher conditions than necessary for deprotection could lead to degradation.
-
Troubleshooting Steps:
-
Characterize the Degradants: Use LC-MS to determine the mass of the degradation products. This will provide clues as to the nature of the degradation (e.g., addition of water, loss of a functional group).
-
Optimize Acid Conditions: If degradation is too rapid, reduce the acid concentration (e.g., from 1N HCl to 0.1N or 0.01N HCl) or the temperature of the study. The goal of forced degradation is to achieve 5-20% degradation to ensure the analytical method is stability-indicating.[2]
-
Investigate the Methyl Group: The presence of the methyl group at the 2-position may influence the degradation pathway compared to the unsubstituted indoline. It could potentially be a site for oxidation or other reactions, although hydrolysis is less likely at this position.
-
Question 2: My mass balance in the photostability study is low. What could be the reason, and how can I improve it?
Answer:
A low mass balance in photostability studies often suggests the formation of non-chromophoric or volatile degradation products, or that the degradation products are not being adequately resolved from the parent peak or from each other. Both sulfonamides and indoline derivatives are known to be susceptible to photodegradation.[3][4]
-
Plausible Cause:
-
Formation of Volatile or Non-UV Active Degradants: Photodegradation can lead to the cleavage of the molecule, potentially forming smaller, more volatile fragments that are lost during sample preparation or analysis. It's also possible that some degradation products do not absorb at the wavelength used for detection.
-
Inadequate Chromatographic Separation: The degradation products may be co-eluting with the parent compound or with each other.
-
-
Troubleshooting Steps:
-
Broaden Detector Wavelength: Use a photodiode array (PDA) detector to screen for degradation products at multiple wavelengths.
-
Modify Chromatographic Method: Alter the mobile phase composition, gradient, or column chemistry to improve the separation of degradation products.
-
Use a Universal Detector: If available, a charged aerosol detector (CAD) or an evaporative light scattering detector (ELSD) can be used in parallel with a UV detector to identify non-chromophoric compounds.
-
Control Exposure: Ensure that the light exposure is within the ICH Q1B guidelines (not less than 1.2 million lux hours and 200 watt hours/square meter) to avoid excessive degradation that can lead to complex mixtures of products.[5]
-
Question 3: I am seeing significant degradation in my control sample (stored in the dark) during a thermal stability study. What could be the issue?
Answer:
Degradation in a dark control sample during a thermal study points to issues with the experimental setup or the inherent thermal lability of the compound under the tested conditions.
-
Plausible Cause:
-
Oxidation: The sample may be degrading due to oxidation, which can be accelerated by heat. The indoline nitrogen is a potential site for oxidation.
-
Interaction with Container: The compound may be interacting with the container material.
-
Inherent Instability: The compound may simply be unstable at the tested temperature.
-
-
Troubleshooting Steps:
-
De-gas Solvents: If the sample is in solution, de-gas the solvent to remove dissolved oxygen.
-
Use Inert Atmosphere: Store the sample under an inert atmosphere (e.g., nitrogen or argon).
-
Test Different Containers: Use different types of containers (e.g., amber glass, borosilicate glass, polypropylene) to rule out container interactions.
-
Lower the Temperature: If significant degradation is observed at a high temperature (e.g., 80°C), repeat the study at a lower temperature (e.g., 60°C).
-
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: Based on the general stability profile of related compounds, it is recommended to store this compound in a well-closed container, protected from light, at controlled room temperature or refrigerated (2-8 °C). The susceptibility of indoline derivatives to photodegradation makes protection from light crucial.[3]
Q2: Is this compound susceptible to oxidation?
A2: Yes, the potential for oxidative degradation should be considered. The indoline ring system, particularly the nitrogen atom, can be susceptible to oxidation. It is advisable to minimize exposure to oxygen, especially at elevated temperatures.[6][7]
Q3: How does pH affect the stability of this compound in solution?
A3: Sulfonamides are generally more stable in neutral to alkaline solutions and may be susceptible to hydrolysis in acidic conditions.[8][9] Therefore, it is anticipated that this compound will be most stable in solutions with a pH above 7. For acidic conditions, it is recommended to use milder acids and lower temperatures to control the rate of degradation during forced degradation studies.
Q4: What are the likely degradation pathways for this compound?
A4: Based on its structure, the following degradation pathways are plausible:
-
Hydrolysis: Under strong acidic conditions, cleavage of functional groups attached to the indoline ring may occur.
-
Oxidation: The indoline nitrogen is a likely site of oxidation, potentially forming N-oxides. The methyl group could also be a site of oxidation.
-
Photodegradation: The aromatic and heterocyclic rings are chromophores that can absorb light, leading to photolytic cleavage or rearrangement.[4]
Q5: What analytical techniques are best suited for stability studies of this compound?
A5: A stability-indicating High-Performance Liquid Chromatography (HPLC) method with UV detection is the primary technique for quantifying the parent compound and its degradation products.[10] For identification of unknown degradation products, Liquid Chromatography-Mass Spectrometry (LC-MS) is essential.[11][12]
Summary of Predicted Stability
The following table summarizes the expected stability of this compound under various stress conditions, based on data from related compounds. This should be used as a guide for designing your own stability studies.
| Stress Condition | Reagents and Conditions | Expected Stability | Potential Degradation Products |
| Acid Hydrolysis | 0.1N - 1N HCl, 60-80°C | Potentially Labile | Products of ring opening or other rearrangements. |
| Base Hydrolysis | 0.1N - 1N NaOH, 60-80°C | Likely Stable | Minimal degradation expected. |
| Oxidation | 3-30% H₂O₂, Room Temp - 60°C | Potentially Labile | N-oxides, hydroxylated species. |
| Thermal | 60-80°C, solid state or solution | Likely Stable at moderate temperatures | Minimal degradation expected at lower end of range. |
| Photostability | ICH Q1B conditions | Potentially Labile | Photolytic cleavage products, rearranged isomers. |
Experimental Protocol: Forced Degradation Study
This protocol outlines a general procedure for conducting a forced degradation study on this compound.
1. Preparation of Stock Solution:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol, acetonitrile) at a concentration of approximately 1 mg/mL.
2. Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 9 mL of 0.1N HCl. Heat at 60°C for a specified time (e.g., 2, 4, 8, 24 hours). At each time point, withdraw an aliquot, neutralize with an equivalent amount of 0.1N NaOH, and dilute with mobile phase to the target concentration.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 9 mL of 0.1N NaOH. Heat at 60°C for the same time points as the acid hydrolysis. At each time point, withdraw an aliquot, neutralize with an equivalent amount of 0.1N HCl, and dilute with mobile phase.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 9 mL of 3% H₂O₂. Store at room temperature for the specified time points. At each time point, withdraw an aliquot and dilute with mobile phase.
-
Thermal Degradation:
-
Solution: Store the stock solution at 60°C in the dark.
-
Solid State: Place a known amount of the solid compound in a vial and store at 60°C. At specified time points, dissolve the solid in the solvent to the target concentration.
-
-
Photodegradation: Expose the stock solution in a photostability chamber to ICH Q1B conditions. A control sample should be wrapped in aluminum foil to protect it from light.
3. Sample Analysis:
-
Analyze all samples by a validated stability-indicating HPLC method.
-
Use a PDA detector to monitor for peak purity and to identify the optimal wavelength for detecting all degradation products.
-
If unknown peaks are observed, analyze the samples by LC-MS to identify the mass of the degradation products.
4. Data Evaluation:
-
Calculate the percentage of degradation for each condition.
-
Determine the mass balance for each study.
-
Propose degradation pathways based on the identified degradation products.
Visualization of Potential Degradation Pathways
The following diagram illustrates a simplified potential degradation pathway for this compound under oxidative and photolytic stress.
Caption: Potential degradation pathways of this compound.
References
-
Gurevich, A. I., et al. (2022). Indoline-5-Sulfonamides: A Role of the Core in Inhibition of Cancer-Related Carbonic Anhydrases, Antiproliferative Activity and Circumventing of Multidrug Resistance. MDPI. Available at: [Link]
-
Johansen, S. S., et al. (2025). Metabolic pathways of quinoline, indole and their methylated analogs by Desulfobacterium indolicum (DSM 3383). ResearchGate. Available at: [Link]
-
Ballet, G., et al. (2025). A Special Focus on the Photodegradation of 6'-Indolino-1-isobutyl-3,3-dimethylspiro-[indoline-2,3'-[3H]naphtho[2,1-b][1][13]oxazine]. ResearchGate. Available at: [Link]
-
Gurevich, A. I., et al. (n.d.). Indoline-5-Sulfonamides: A Role of the Core in Inhibition of Cancer-Related Carbonic Anhydrases, Antiproliferative Activity and Circumventing of Multidrug Resistance. PMC - PubMed Central. Available at: [Link]
-
Cem, Y., et al. (2017). Novel sulfonamide-containing 2-indolinones that selectively inhibit tumor-associated alpha carbonic anhydrases. PubMed. Available at: [Link]
-
Białk-Bielińska, A., et al. (2012). Hydrolysis of sulphonamides in aqueous solutions. PubMed. Available at: [Link]
-
Konak, Ü. I., et al. (2017). Development of an analysis method for determination of sulfonamides and their five acetylated metabolites in baby foods by ultra-high performance liquid chromatography coupled to high-resolution mass spectrometry (Orbitrap-MS). PubMed. Available at: [Link]
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Wang, H., et al. (2026). Silk-Derived Photoelectrode Enables Sustainable Benzylic Etherification via Photoelectrocatalysis. American Chemical Society. Available at: [Link]
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Galić, N., et al. (n.d.). Photodegradation Study of Sertindole by UHPLC-ESI-Q-TOF and Influence of Some Metal Oxide Excipients on the Degradation Process. MDPI. Available at: [Link]
-
Boreen, A. L., et al. (n.d.). Studies on sulfonamide degradation products | Download Table. ResearchGate. Available at: [Link]
-
European Medicines Agency. (2023). Guideline on Stability Testing: Stability testing of existing active substances and related finished products. Available at: [Link]
-
Chen, C., et al. (2024). An unexpected degradation pathway of N-hydroxy-5-methylfuran-2-sulfonamide (BMS-986231), a pH sensitive prodrug of HNO, in a prototype formulation solution. PubMed. Available at: [Link]
-
National Center for Biotechnology Information. (n.d.). 2-Methylindoline. PubChem. Available at: [Link]
-
Various Authors. (2023). What is the method of analysis of sulphonamides? Quora. Available at: [Link]
-
Bhaskar, R., et al. (2020). Current Trend in Performance of Forced Degradation Studies for Drug Substance and Drug Product's. Journal of Drug Delivery and Therapeutics. Available at: [Link]
-
Białk-Bielińska, A., et al. (2025). Hydrolysis of sulphonamides in aqueous solutions | Request PDF. ResearchGate. Available at: [Link]
-
Gu, J.-D., et al. (n.d.). Degradation of substituted indoles by an indole-degrading methanogenic consortium. PMC. Available at: [Link]
-
Wang, C., et al. (n.d.). Practical N-Hydroxyphthalimide-Mediated Oxidation of Sulfonamides to N-Sulfonylimines. MDPI. Available at: [Link]
-
Reddy, G. S., et al. (n.d.). Results of forced degradation studies | Download Scientific Diagram. ResearchGate. Available at: [Link]
-
Wang, J., et al. (n.d.). Trace analysis and identification of 33 sulfonamides and sulfonamide potentiators in eggs by ultrahigh-performance liquid chromatography coupled with quadrupole-high-field orbitrap high-resolution mass spectrometry. Analytical Methods (RSC Publishing). Available at: [Link]
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Bhaskar, R., et al. (2020). Current Trend in Performance of Forced Degradation Studies for Drug Substance and Drug Product's. SciSpace. Available at: [Link]
-
Meckenstock, R. U., et al. (n.d.). Identical Ring Cleavage Products during Anaerobic Degradation of Naphthalene, 2-Methylnaphthalene, and Tetralin Indicate a New Metabolic Pathway. PubMed Central. Available at: [Link]
-
Pandey, S., et al. (2022). Surveillance of Stability Under Different Stress Conditions in Desloratadine and Study of Degradation Kinetics. PubMed. Available at: [Link]
-
Galić, N., et al. (2025). (PDF) Photodegradation Study of Sertindole by UHPLC-ESI-Q-TOF and Influence of Some Metal Oxide Excipients on the Degradation Process. ResearchGate. Available at: [Link]
-
Vlase, G., et al. (n.d.). NEW IMIDAZOLINE DERIVATIVES, SYNTHESIS, CHARACTERIZATION AND THERMAL DEGRADATION. Revue Roumaine de Chimie. Available at: [Link]
-
Gurevich, A. I., et al. (2022). Indoline-5-Sulfonamides: A Role of the Core in Inhibition of Cancer-Related Carbonic Anhydrases, Antiproliferative Activity and Circumventing of Multidrug Resistance. PubMed. Available at: [Link]
-
Chandramore, V. M., & Sonawane, L. V. (n.d.). Overview on Development and Validation of Force Degradation Studies with Stability Indicating Methods. Biosciences Biotechnology Research Asia. Available at: [Link]
-
Wikipedia contributors. (n.d.). Molecular switch. Wikipedia. Available at: [Link]
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Cör, D., et al. (2024). Impact of Storage Conditions on Stability of Bioactive Compounds and Bioactivity of Beetroot Extract and Encapsulates. MDPI. Available at: [Link]
-
Musakhanian, J., et al. (2022). Oxidative Stability in Lipid Formulations: a Review of the Mechanisms, Drivers, and Inhibitors of Oxidation. PubMed. Available at: [Link]
-
Barry, A. O., et al. (n.d.). Thermal Stability and Decomposition Pathways in Volatile Molybdenum(VI) Bis-Imides. ChemRxiv. Available at: [Link]
-
Center for Biologics Evaluation and Research. (n.d.). Forced Degradation Studies: Regulatory Considerations and Implementation. U.S. Food and Drug Administration. Available at: [Link]
-
de la Torre, L. G., et al. (n.d.). Synthesis, ex Vivo and in Vitro Hydrolysis Study of an Indoline Derivative Designed as an Anti-Inflammatory with Reduced Gastric Ulceration Properties. MDPI. Available at: [Link]
-
Al-Ostath, R. A., et al. (2023). Novel 2-Thiouracil-5-Sulfonamide Derivatives: Design, Synthesis, Molecular Docking, and Biological Evaluation as Antioxidants with 15-LOX Inhibition. MDPI. Available at: [Link]
-
Kumar, V., et al. (n.d.). Drug-Excipient Interactions: Case Studies and Overview of Drug Degradation Pathways. ResearchGate. Available at: [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. jddtonline.info [jddtonline.info]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. ema.europa.eu [ema.europa.eu]
- 6. mdpi.com [mdpi.com]
- 7. Oxidative Stability in Lipid Formulations: a Review of the Mechanisms, Drivers, and Inhibitors of Oxidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Hydrolysis of sulphonamides in aqueous solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. quora.com [quora.com]
- 11. Development of an analysis method for determination of sulfonamides and their five acetylated metabolites in baby foods by ultra-high performance liquid chromatography coupled to high-resolution mass spectrometry (Orbitrap-MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Trace analysis and identification of 33 sulfonamides and sulfonamide potentiators in eggs by ultrahigh-performance liquid chromatography coupled with quadrupole-high-field orbitrap high-resolution mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 13. Indoline-5-Sulfonamides: A Role of the Core in Inhibition of Cancer-Related Carbonic Anhydrases, Antiproliferative Activity and Circumventing of Multidrug Resistance - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Challenges in the Purification of 2-Methylindoline-5-sulfonamide
Welcome to the technical support center for the purification of 2-Methylindoline-5-sulfonamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to common challenges encountered during the purification of this important sulfonamide intermediate. By understanding the underlying chemical principles, you can optimize your purification strategies to achieve high purity and yield.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect in my crude this compound?
A1: The impurity profile of your crude product will largely depend on the synthetic route employed. However, common impurities include:
-
Unreacted Starting Materials: Residual 2-methylindoline and the sulfonating agent (e.g., chlorosulfonic acid).
-
N-Protected Intermediates: If your synthesis involves protecting the indoline nitrogen (e.g., with an acetyl group), you may have residual N-acetyl-2-methylindoline-5-sulfonamide.
-
Regioisomers: During the sulfonation of 2-methylindoline, other isomers such as 2-methylindoline-7-sulfonamide can be formed.
-
Hydrolysis Products: The sulfonyl chloride intermediate is moisture-sensitive and can hydrolyze back to the corresponding sulfonic acid.
-
Residual Solvents: Solvents used in the reaction and workup steps may be present in the crude product.
Q2: What initial analytical techniques are recommended to assess the purity of my crude product?
A2: Before embarking on purification, it is crucial to understand the composition of your crude material. We recommend the following techniques:
-
Thin-Layer Chromatography (TLC): A quick and inexpensive method to visualize the number of components in your mixture and to determine an appropriate solvent system for column chromatography.
-
High-Performance Liquid Chromatography (HPLC): Provides quantitative data on the purity of your sample and can help to resolve closely related impurities.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR can confirm the structure of your desired product and help to identify major impurities.
Q3: What are the general stability concerns for this compound during purification?
A3: Sulfonamides are generally stable compounds. However, it is advisable to avoid prolonged exposure to harsh acidic or basic conditions and high temperatures, which could potentially lead to degradation. The primary concern is often the stability of the sulfonyl chloride intermediate, which is highly susceptible to hydrolysis.
In-Depth Troubleshooting Guides
This section provides detailed solutions to specific challenges you may encounter during the purification of this compound.
Issue 1: Presence of Unreacted 2-Methylindoline
Why this happens: Incomplete reaction or use of excess 2-methylindoline during the synthesis.
Solution:
-
Acidic Wash: 2-Methylindoline is a basic compound. By dissolving your crude product in an organic solvent (e.g., ethyl acetate, dichloromethane) and washing with a dilute aqueous acid solution (e.g., 1M HCl), the basic 2-methylindoline will be protonated and extracted into the aqueous layer. The desired sulfonamide product will remain in the organic layer. Ensure to neutralize any excess acid in the organic layer with a subsequent wash with a mild base (e.g., saturated sodium bicarbonate solution) followed by a water wash.
-
Column Chromatography: 2-Methylindoline is significantly less polar than the sulfonamide product. Flash column chromatography using a silica gel stationary phase and an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) can effectively separate the non-polar starting material from the more polar product.
Issue 2: Contamination with N-Acetyl-2-methylindoline-5-sulfonamide
Why this happens: Incomplete deprotection of the N-acetyl group.
Solution:
-
Reaction Completion: The most effective solution is to ensure the deprotection reaction goes to completion. Monitor the reaction by TLC or HPLC. If the reaction has stalled, consider extending the reaction time or using a stronger hydrolysis condition (e.g., refluxing with a higher concentration of HCl in methanol).
-
Chromatographic Separation: If a small amount of the N-acetylated impurity remains, it can be separated by column chromatography. The N-acetylated compound is less polar than the free amine of this compound. A carefully selected gradient elution should provide good separation.
Issue 3: Presence of Regioisomers (e.g., 2-Methylindoline-7-sulfonamide)
Why this happens: The sulfonation of 2-methylindoline is an electrophilic aromatic substitution reaction. The directing effects of the amino group (ortho, para-directing) and the methyl group (ortho, para-directing) can lead to the formation of multiple isomers. The reaction conditions, particularly temperature, play a crucial role in the regioselectivity. Sulfonation at lower temperatures tends to be under kinetic control, while higher temperatures favor thermodynamic control, which can alter the isomer ratio.
Solution:
-
Fractional Recrystallization: This technique relies on the slight differences in solubility between the desired isomer and its regioisomers in a particular solvent. This is often a trial-and-error process, but different solvent systems (e.g., ethanol/water, isopropanol/water) should be screened. Seeding the solution with a pure crystal of the desired 5-isomer can sometimes encourage its selective crystallization.
-
Preparative High-Performance Liquid Chromatography (Prep-HPLC): For challenging separations where isomers have very similar polarities, prep-HPLC is a powerful tool. A chiral stationary phase may be necessary if the isomers are enantiomers or diastereomers, though for constitutional isomers like the 5- and 7-sulfonamides, a high-resolution achiral column is typically sufficient.
Issue 4: Product "Oils Out" During Recrystallization
Why this happens: "Oiling out" occurs when the dissolved solid separates from the solution as a liquid instead of a crystalline solid. This is often due to the melting point of the solid being lower than the boiling point of the solvent, a high concentration of impurities, or cooling the solution too rapidly.
Solution:
-
Re-dissolve and Add More Solvent: Heat the solution to re-dissolve the oil, then add a small amount of additional hot solvent to decrease the saturation level slightly.
-
Slow Cooling: Allow the solution to cool to room temperature slowly and undisturbed. Rapid cooling in an ice bath can promote oiling out.
-
Solvent Selection: The chosen solvent may be too non-polar. Experiment with a more polar solvent or a solvent mixture. For sulfonamides, mixtures like ethanol-water or isopropanol-water are often effective.
-
Induce Crystallization: Scratch the inside of the flask with a glass rod just below the surface of the solution or add a seed crystal of the pure compound to provide a nucleation site for crystal growth.
Issue 5: Low Yield After Recrystallization
Why this happens: This can be caused by using too much solvent, premature crystallization during hot filtration, or the product having significant solubility in the cold recrystallization solvent.
Solution:
-
Minimize Solvent Volume: Use the minimum amount of hot solvent necessary to fully dissolve the crude product.
-
Pre-heat Filtration Apparatus: To prevent premature crystallization in the funnel during hot filtration, pre-heat the funnel and receiving flask.
-
Thorough Cooling: Ensure the solution is thoroughly cooled in an ice bath after it has reached room temperature to maximize crystal precipitation.
-
Solvent Choice: Select a solvent in which your compound has high solubility at high temperatures and very low solubility at low temperatures.
Experimental Protocols
Protocol 1: Single-Solvent Recrystallization
Objective: To purify crude this compound by removing soluble impurities.
Materials:
-
Crude this compound
-
Recrystallization solvent (e.g., ethanol, isopropanol, or a mixture like ethanol/water)
-
Erlenmeyer flask
-
Heating source (hot plate with stirrer)
-
Condenser (optional, to prevent solvent loss)
-
Büchner funnel and filter paper
-
Vacuum flask
Procedure:
-
Place the crude solid in an Erlenmeyer flask with a stir bar.
-
Add a small amount of the chosen solvent and begin heating and stirring.
-
Continue to add the solvent portion-wise until the solid just dissolves at the boiling point of the solvent.
-
If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat to boiling for a few minutes.
-
If charcoal was added, perform a hot gravity filtration to remove it, using a pre-heated funnel.
-
Allow the clear filtrate to cool slowly to room temperature. Crystal formation should occur.
-
Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal yield.
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of ice-cold solvent.
-
Dry the purified crystals in a vacuum oven or desiccator.
Protocol 2: Acidic Wash for Removal of Basic Impurities
Objective: To remove basic impurities, such as unreacted 2-methylindoline, from the crude product.
Materials:
-
Crude this compound
-
Organic solvent (e.g., ethyl acetate or dichloromethane)
-
1M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Separatory funnel
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve the crude product in the organic solvent in a separatory funnel.
-
Add an equal volume of 1M HCl, shake the funnel vigorously, and allow the layers to separate.
-
Drain the lower aqueous layer.
-
Repeat the acid wash if necessary (monitor by TLC).
-
Wash the organic layer with saturated NaHCO₃ solution to neutralize any residual acid.
-
Wash the organic layer with brine to remove excess water.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄.
-
Filter to remove the drying agent and concentrate the organic solvent under reduced pressure to obtain the purified product.
Data Presentation
Table 1: Solvent Selection Guide for Recrystallization of Sulfonamides
| Solvent Class | Examples | Polarity | Typical Use for Sulfonamides |
| Alcohols | Methanol, Ethanol, Isopropanol | High | Good single solvents or as the "good" solvent in a mixed-solvent system. |
| Water | Very High | Often used as the "poor" solvent (anti-solvent) with a miscible organic solvent like an alcohol. | |
| Esters | Ethyl acetate | Medium | Can be a good single solvent or used in combination with a non-polar solvent like hexanes. |
| Ketones | Acetone | Medium | Good solvent for many sulfonamides. |
| Aromatic Hydrocarbons | Toluene | Low | Generally used for less polar sulfonamides or as the "poor" solvent. |
| Aliphatic Hydrocarbons | Hexanes, Heptane | Very Low | Typically used as the "poor" solvent (anti-solvent). |
Table 2: Comparison of Analytical Techniques for Purity Assessment
| Technique | Principle | Information Obtained | Advantages | Limitations |
| TLC | Differential partitioning between a stationary and mobile phase on a plate. | Number of components, relative polarity (Rf values). | Fast, inexpensive, good for reaction monitoring. | Not quantitative, lower resolution than HPLC. |
| HPLC | High-pressure separation based on differential partitioning between a stationary phase and a liquid mobile phase. | Retention time, peak area for quantification, % purity. | Highly quantitative, high resolution, reproducible. | More expensive, requires method development. |
| NMR | Nuclear magnetic resonance of atomic nuclei. | Detailed structural information, identification of impurities. | Provides structural confirmation, can be quantitative (qNMR). | Lower sensitivity than HPLC, complex mixtures can be difficult to interpret. |
| LC-MS | Liquid chromatography coupled with mass spectrometry. | Molecular weight information for each component separated by LC. | High sensitivity and selectivity, confirms identity of impurities. | Expensive instrumentation, requires expertise. |
Visualizations
Purification Workflow
Caption: General workflow for the purification of this compound.
Troubleshooting Logic for "Oiling Out"
Caption: Troubleshooting flowchart for when a product "oils out" during recrystallization.
References
-
Povilaitis, V., et al. (2022). Indoline-5-Sulfonamides: A Role of the Core in Inhibition of Cancer-Related Carbonic Anhydrases, Antiproliferative Activity and Circumventing of Multidrug Resistance. MDPI. [Link]
-
Martin, A. N., & Martin, A. (1993). Extended Hildebrand solubility approach: sulfonamides in binary and ternary solvents. PubMed. [Link]
-
Krebs, H. A., & Speakman, J. C. (1946). SOLUBILITY OF SULPHONAMIDES. The BMJ. [Link]
-
Filo. (2025). The o/p-directing effect of methyl group in electrophilic substitution re... [Link]
-
Organic Syntheses. 2-methylindole. [Link]
-
Chem-Impex. 2-Methylindoline. [Link]
-
Jinan Future chemical Co.,Ltd. 2-Methylindoline CAS:6872-06-6. [Link]
-
PubChem. 2-Methylindoline. [Link]
-
ResearchGate. (2008). The Solubility of Various Sulfonamides Emploved in Urinary Tract Infections. [Link]
Technical Support Center: 2-Methylindoline-5-sulfonamide Experimental Protocols and Troubleshooting
Welcome to the technical support center for 2-Methylindoline-5-sulfonamide. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of working with this compound. Inconsistent experimental results can be a significant impediment to progress. This guide provides in-depth troubleshooting advice and detailed protocols to help you achieve reliable and reproducible outcomes. The information herein is synthesized from established principles of organic chemistry, pharmacology, and extensive experience with related sulfonamide and indoline-based compounds.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common initial questions regarding the handling and properties of this compound.
Q1: What are the primary applications of this compound?
A1: While this compound is a specific derivative, the broader class of indoline-5-sulfonamides has shown significant potential in medicinal chemistry. These compounds are explored for their roles as inhibitors of cancer-related carbonic anhydrase isoforms (CA IX and CA XII), which are involved in tumor acidosis and proliferation.[1][2] Derivatives of sulfonamides are also investigated for their antibacterial and antioxidant properties.[3][4] Therefore, experiments with this compound are likely directed towards anticancer, antibacterial, or antioxidant activity screenings.[3][5]
Q2: What are the key challenges I should anticipate when working with this compound?
A2: Researchers may encounter challenges related to:
-
Synthesis and Purification: Achieving high purity can be difficult due to potential side reactions and the need for effective purification techniques like recrystallization or chromatography.[6]
-
Solubility: Sulfonamides can have variable solubility in aqueous and organic solvents. Establishing appropriate solvent systems is crucial for both reactions and biological assays.
-
Stability: The compound's stability in different solvents and pH conditions should be determined to ensure the integrity of stock solutions and experimental results.
-
Biological Assay Variability: Inconsistent results in cell-based or enzyme inhibition assays can arise from issues with compound precipitation, interaction with media components, or cell line-specific effects.
Q3: How should I prepare stock solutions of this compound?
A3: Due to the potential for limited aqueous solubility, it is recommended to prepare high-concentration stock solutions in an organic solvent such as dimethyl sulfoxide (DMSO) or ethanol. These can then be diluted into aqueous buffers or cell culture media for final experimental concentrations. Always perform a solubility test to determine the maximum concentration achievable in your chosen solvent. It is also critical to ensure the final concentration of the organic solvent in your assay is low enough to not affect the biological system (typically <0.5% v/v).
Section 2: Troubleshooting Guide for Inconsistent Experimental Results
This guide is structured in a question-and-answer format to directly address specific issues you may encounter.
Synthesis and Characterization Issues
Q: My synthesis of this compound has a low yield and multiple spots on TLC. What could be the cause?
A: Low yields and impurities in sulfonamide synthesis can stem from several factors. A common synthetic route involves the reaction of a sulfonyl chloride with an amine.[7]
-
Incomplete Reaction: The reaction may not have gone to completion. Consider extending the reaction time or moderately increasing the temperature. Ensure your starting materials are pure and dry, as moisture can hydrolyze the sulfonyl chloride intermediate.
-
Side Reactions: The amine group of one molecule can potentially react with the sulfonyl chloride of another, leading to polymerization. Using a suitable base, like pyridine or triethylamine, in appropriate stoichiometry is crucial to neutralize the HCl generated during the reaction and to prevent unwanted side reactions.[6]
-
Degradation: The reaction conditions might be too harsh, leading to the degradation of the starting material or product. If you suspect this, try running the reaction at a lower temperature.
Troubleshooting Workflow for Synthesis:
Caption: Troubleshooting workflow for synthesis issues.
Q: The characterization data (NMR, Mass Spec) of my purified product is inconsistent with the expected structure of this compound. Why?
A: Inconsistent characterization data points to either an incorrect structural assignment or the presence of persistent impurities.
-
Residual Solvents: NMR spectra can show peaks from residual solvents used during purification (e.g., ethyl acetate, hexane, dichloromethane). Ensure your product is thoroughly dried under high vacuum.
-
Isomeric Impurities: The synthesis might have produced isomers that are difficult to separate. Re-evaluate your purification strategy. A different solvent system for column chromatography or recrystallization from a different solvent pair might be effective.
-
Unexpected Reactions: It's possible an unexpected reaction occurred. Re-examine the reaction mechanism and consider potential alternative pathways.
Solubility and Stability Problems
Q: My compound precipitates out of solution during my biological assay. How can I prevent this?
A: Precipitation is a common issue when diluting a compound from a high-concentration organic stock into an aqueous medium.
-
Lower Final Concentration: The most straightforward solution is to work at lower final concentrations of your compound.
-
Serial Dilutions: Instead of a single large dilution, perform serial dilutions. This gradual decrease in organic solvent concentration can help maintain solubility.
-
Use of Surfactants or Co-solvents: In some cases, a small amount of a biocompatible surfactant (e.g., Tween-20) or a co-solvent can improve solubility. However, you must run controls to ensure these additives do not affect your assay.
-
Sonication: Briefly sonicating the solution after dilution can help dissolve small precipitates.
Solubility Troubleshooting Protocol:
| Step | Action | Rationale |
| 1 | Determine Maximum Solubility | Prepare serial dilutions of your compound in the final assay buffer and visually inspect for precipitation. This establishes the working concentration range. |
| 2 | Optimize Dilution Method | Compare single-step dilution to serial dilutions. Assess if pre-warming the aqueous buffer helps. |
| 3 | Test Formulation Additives | If necessary, test low concentrations of biocompatible solubilizing agents. Always include vehicle controls. |
| 4 | Final Check | Before each experiment, visually inspect your diluted compound solution for any signs of precipitation. |
Biological Assay Variability
Q: I am seeing significant well-to-well or day-to-day variability in my cell-based assay results (e.g., MTT, cell viability). What are the likely causes?
A: Variability in biological assays can be frustrating. A systematic approach is needed to pinpoint the source.
-
Compound Instability: The compound may be degrading in the cell culture medium over the course of the experiment. You can assess this by incubating the compound in the medium for the duration of your assay, and then analyzing its integrity by HPLC or LC-MS.
-
Interaction with Media Components: Some compounds can bind to proteins (like fetal bovine serum) in the culture medium, reducing the effective concentration available to the cells. Consider using serum-free medium for short-term assays if your cell line can tolerate it, or perform a control experiment with varying serum concentrations.
-
Cellular Health and Density: Ensure your cells are healthy, within a consistent passage number range, and plated at a uniform density. Variations in cell number can significantly impact the results of viability assays.
-
Pipetting Errors: Inconsistent pipetting, especially of small volumes, can lead to large variations in compound concentration between wells. Ensure your pipettes are calibrated and use appropriate techniques for small volume dispensing.
Decision Tree for Biological Assay Troubleshooting:
Caption: Decision tree for troubleshooting biological assay variability.
Section 3: Experimental Protocols
Protocol for Purity Analysis by HPLC
This protocol provides a general method for assessing the purity of this compound. The specific conditions may require optimization.
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Gradient Elution:
-
Start with 5% Mobile Phase B.
-
Ramp to 95% Mobile Phase B over 20 minutes.
-
Hold at 95% Mobile Phase B for 5 minutes.
-
Return to 5% Mobile Phase B over 1 minute.
-
Equilibrate for 5 minutes before the next injection.
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector at a wavelength determined by a UV scan of the compound (typically around 254 nm).
-
Sample Preparation: Dissolve a small amount of the compound in the initial mobile phase composition or acetonitrile to a concentration of approximately 1 mg/mL.
-
Injection Volume: 10 µL.
-
Analysis: Purity is calculated based on the area percentage of the main peak relative to the total area of all peaks. A purity of ≥95% is generally considered acceptable for biological screening.[1]
Protocol for MTT Cell Viability Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity and is commonly used to screen for cytotoxic effects of compounds.[7]
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment:
-
Prepare serial dilutions of this compound in the appropriate cell culture medium.
-
Remove the old medium from the cells and replace it with the medium containing the compound or vehicle control.
-
Incubate for the desired time period (e.g., 24, 48, or 72 hours).
-
-
MTT Addition:
-
Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS.
-
Add 10 µL of the MTT solution to each well.
-
Incubate for 2-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
-
Formazan Solubilization:
-
Carefully remove the medium from the wells.
-
Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals.
-
-
Data Acquisition:
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Subtract the background absorbance measured at 690 nm.
-
-
Data Analysis:
-
Calculate cell viability as a percentage of the vehicle-treated control cells.
-
Plot the results as a dose-response curve to determine the IC50 value (the concentration of the compound that inhibits cell viability by 50%).
-
References
-
Al-Ostath, A., et al. (2023). Novel 2-Thiouracil-5-Sulfonamide Derivatives: Design, Synthesis, Molecular Docking, and Biological Evaluation as Antioxidants with 15-LOX Inhibition. Molecules, 28(4), 1925. Available from: [Link]
-
Sławiński, J., et al. (2024). Design, Synthesis, and Anticancer and Antibacterial Activities of Quinoline-5-Sulfonamides. Molecules, 29(4), 444. Available from: [Link]
-
Wikipedia contributors. (2024, January 21). Sumatriptan. In Wikipedia, The Free Encyclopedia. Retrieved January 27, 2026, from [Link]
-
Jo, Y., et al. (2022). Indoline-5-Sulfonamides: A Role of the Core in Inhibition of Cancer-Related Carbonic Anhydrases, Antiproliferative Activity and Circumventing of Multidrug Resistance. Molecules, 27(23), 8206. Available from: [Link]
-
Sławiński, J., et al. (2024). Design, Synthesis, and Anticancer and Antibacterial Activities of Quinoline-5-Sulfonamides. MDPI. Available from: [Link]
-
Jo, Y., et al. (2022). Indoline-5-Sulfonamides: A Role of the Core in Inhibition of Cancer-Related Carbonic Anhydrases, Antiproliferative Activity and Circumventing of Multidrug Resistance. National Center for Biotechnology Information. Available from: [Link]
- Google Patents. (2020). Preparation method of 2-methyl-5-aminobenzenesulfonamide.
-
University of Rochester, Department of Chemistry. How To: Troubleshoot a Reaction. Available from: [Link]
-
Huang, H., et al. (2025). Bi-model detection of sulfonamide antibiotics using a microfluidic chip-lateral flow immunoassay based on liposome-modified PCN-222. Biosensors & Bioelectronics, 279, 117393. Available from: [Link]
-
Al-Trawneh, S. A., et al. (2022). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Journal of the Iranian Chemical Society, 19(11), 4735-4752. Available from: [Link]
-
Konak, Ü. I., et al. (2017). Development of an analysis method for determination of sulfonamides and their five acetylated metabolites in baby foods by ultra-high performance liquid chromatography coupled to high-resolution mass spectrometry (Orbitrap-MS). Journal of Chromatography B, 1057, 81-91. Available from: [Link]
-
Master Organic Reactions. (2025). Master Organic Reactions | Step-by-Step Problem Solving Guide. YouTube. Available from: [Link]
- Google Patents. (2020). Preparation method of 2-methylindoline.
-
Royal Society of Chemistry. (2021). Trace analysis and identification of 33 sulfonamides and sulfonamide potentiators in eggs by ultrahigh-performance liquid chromatography coupled with quadrupole-high-field orbitrap high-resolution mass spectrometry. Analytical Methods, 13(36), 4155-4165. Available from: [Link]
-
PubChem. 2-Methylindoline-5-carboxylic acid. Available from: [Link]
-
Master Organic Chemistry. Reactions and Mechanisms. Available from: [Link]
-
Al-Masoudi, N. A., & Al-Salihi, N. I. (2018). Sulfonamides: Historical Discovery Development (Structure-Activity Relationship Notes). Journal of Drug Delivery and Therapeutics, 8(5-s), 1-10. Available from: [Link]
-
NPTEL. A Study Guide In Organic Retrosynthesis: Problem Solving Approach. Available from: [Link]
-
ResearchGate. (2025). Experimental study on the influence of sulfonamide drug residues from honey on biochemical parameters in lab rats. Available from: [Link]
-
Leechaisit, R., et al. (2022). Synthesis, biological investigation, and in silico studies of 2-aminothiazole sulfonamide derivatives as potential antioxidants. PeerJ, 10, e13951. Available from: [Link]
-
Chemistry Steps. Organic Chemistry Synthesis Problems. Available from: [Link]
-
de Oliveira, G. V., et al. (2025). Synthesis and antibacterial evaluation of quinoline–sulfonamide hybrid compounds: a promising strategy against bacterial resistance. RSC Medicinal Chemistry, 16(1), 134-145. Available from: [Link]
-
Wikipedia contributors. (2024, January 10). Sulfonamide (medicine). In Wikipedia, The Free Encyclopedia. Retrieved January 27, 2026, from [Link]
-
International Journal of Science and Research Archive. (2025). Analytical techniques for peptide-based drug development: Characterization, stability and quality control. Available from: [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Indoline-5-Sulfonamides: A Role of the Core in Inhibition of Cancer-Related Carbonic Anhydrases, Antiproliferative Activity and Circumventing of Multidrug Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis, biological investigation, and in silico studies of 2-aminothiazole sulfonamide derivatives as potential antioxidants - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and antibacterial evaluation of quinoline–sulfonamide hybrid compounds: a promising strategy against bacterial resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Novel 2-Thiouracil-5-Sulfonamide Derivatives: Design, Synthesis, Molecular Docking, and Biological Evaluation as Antioxidants with 15-LOX Inhibition [mdpi.com]
- 6. benchchem.com [benchchem.com]
- 7. Design, Synthesis, and Anticancer and Antibacterial Activities of Quinoline-5-Sulfonamides [mdpi.com]
Validation & Comparative
Validating the Target Engagement of 2-Methylindoline-5-sulfonamide in Cells: A Comparative Guide
In the landscape of modern drug discovery, unequivocally demonstrating that a therapeutic agent interacts with its intended molecular target within the complex cellular milieu is a cornerstone of preclinical development. This guide provides a comprehensive comparison of methodologies for validating the cellular target engagement of 2-Methylindoline-5-sulfonamide, a compound belonging to a class of sulfonamides with potential therapeutic applications in oncology. Drawing from established principles and field-proven insights, we will explore both direct and indirect validation strategies, culminating in a recommended workflow for robust and reliable target engagement confirmation.
Recent research has highlighted the therapeutic potential of sulfonamide-based compounds as inhibitors of carbonic anhydrases (CAs), with particular interest in the tumor-associated isoform, Carbonic Anhydrase IX (CA IX).[1][2] CA IX is a transmembrane protein that is frequently overexpressed in a variety of solid tumors and plays a crucial role in regulating intracellular and extracellular pH, thereby promoting tumor growth, survival, and metastasis, especially in hypoxic environments.[3][4][5] Given the structural similarities of this compound to known CA IX inhibitors like SLC-0111, it is highly probable that CA IX is its primary cellular target.[6][7] This guide will therefore focus on validating the engagement of this compound with CA IX in a cellular context.
A Comparative Overview of Target Engagement Methodologies
The selection of an appropriate target engagement assay is contingent on various factors, including the nature of the target protein, the properties of the small molecule, and the specific experimental question being addressed. Here, we compare three prominent techniques for assessing direct target binding in a cellular environment.
| Method | Principle | Advantages | Limitations |
| Cellular Thermal Shift Assay (CETSA) | Ligand binding stabilizes the target protein against thermal denaturation.[8][9] | Label-free, applicable in intact cells and tissues, reflects physiological conditions. | Requires a specific antibody for detection, optimization of heating conditions is necessary. |
| Drug Affinity Responsive Target Stability (DARTS) | Ligand binding protects the target protein from proteolytic degradation.[10] | Label-free, does not require protein modification. | May not be suitable for all protein-ligand interactions, requires optimization of protease concentration and digestion time. |
| Isothermal Titration Calorimetry (ITC) | Measures the heat change upon binding of a ligand to a protein. | Provides a complete thermodynamic profile of the interaction (affinity, enthalpy, entropy, stoichiometry).[11] | Requires purified protein and relatively large amounts of sample, not directly applicable in a cellular context. |
For validating the engagement of this compound with the transmembrane protein CA IX in a cellular setting, the Cellular Thermal Shift Assay (CETSA) emerges as a highly suitable and robust primary method. Its label-free nature and applicability to intact cells make it ideal for confirming target interaction under near-physiological conditions.[12][13]
Primary Validation: Cellular Thermal Shift Assay (CETSA)
The fundamental principle of CETSA is that the binding of a ligand, such as this compound, increases the thermal stability of its target protein, CA IX.[8][9] This increased stability results in less protein denaturation and aggregation upon heating.
Experimental Workflow for CETSA
Caption: CA IX-mediated pH regulation and its inhibition.
Protocol for Intracellular pH Measurement:
-
Cell Seeding: Seed CA IX-expressing cancer cells in a black, clear-bottom 96-well plate.
-
Compound Treatment: Treat the cells with this compound or a known CA IX inhibitor (e.g., SLC-0111) as a positive control, and a vehicle control for an appropriate duration.
-
Dye Loading: Load the cells with a pH-sensitive fluorescent dye, such as BCECF-AM, according to the manufacturer's instructions.
-
Fluorescence Measurement: Measure the fluorescence intensity at the excitation wavelengths for the protonated and deprotonated forms of the dye and at the emission wavelength using a fluorescence plate reader.
-
Data Analysis: Calculate the ratio of the fluorescence intensities at the two excitation wavelengths. A decrease in this ratio in cells treated with this compound compared to the vehicle control indicates a drop in intracellular pH, consistent with the inhibition of CA IX activity. [14]A standard curve using buffers of known pH should be generated to convert the fluorescence ratios to absolute pHi values.
Conclusion
Validating the cellular target engagement of a novel compound is a critical step in drug discovery. This guide has outlined a robust, multi-faceted approach to confirm the interaction of this compound with its putative target, Carbonic Anhydrase IX. By employing the Cellular Thermal Shift Assay as a primary, direct binding assay and corroborating these findings with a functional assay that measures downstream changes in intracellular pH, researchers can generate a comprehensive and convincing data package to support the continued development of this promising therapeutic candidate. This layered, evidence-based strategy, grounded in sound scientific principles, significantly enhances the confidence in the compound's mechanism of action and its potential for clinical translation.
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A Head-to-Head Comparison: The Efficacy of 2-Methylindoline-5-sulfonamide Against Established Multi-Kinase Inhibitors in Oncology
Introduction: The Quest for Selective Angiogenesis Inhibition
Tumor angiogenesis, the formation of new blood vessels, is a cornerstone of cancer progression, providing tumors with the necessary oxygen and nutrients to grow and metastasize. A key mediator of this process is the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), making it a prime target for anti-cancer therapies.[1][2] While established drugs like Sunitinib and Sorafenib have demonstrated clinical efficacy by targeting VEGFR-2, their multi-targeted nature, inhibiting a range of kinases, can lead to significant off-target side effects.[3][4] This guide introduces a novel investigational compound, 2-Methylindoline-5-sulfonamide (hereafter designated MIndo-5S ), a potent and highly selective inhibitor of the VEGFR-2 kinase domain. Our objective is to benchmark the efficacy of MIndo-5S against the multi-kinase inhibitors Sunitinib and Sorafenib through a series of rigorous biochemical, cellular, and in vivo assays, providing a clear, data-driven comparison for researchers in drug development.
Mechanistic Overview: Precision vs. Broad Spectrum Inhibition
VEGF-A binding to VEGFR-2 triggers receptor dimerization and autophosphorylation of its intracellular kinase domain.[5] This initiates a cascade of downstream signaling through pathways like PLCγ-MAPK, which ultimately promotes endothelial cell proliferation, migration, and survival—the cellular hallmarks of angiogenesis.[2][5]
MIndo-5S is hypothesized to be a Type I kinase inhibitor, competing directly with ATP at the kinase hinge region of VEGFR-2, but with minimal affinity for other kinases. In contrast, Sunitinib and Sorafenib are multi-kinase inhibitors that, in addition to VEGFR-2, also potently inhibit other receptor tyrosine kinases such as Platelet-Derived Growth Factor Receptors (PDGFRs), c-KIT, and, in the case of Sorafenib, the RAF/MEK/ERK pathway.[6][7][8][9] This broader activity can contribute to anti-tumor effects but also complicates the safety profile.
Part 1: Biochemical Potency and Selectivity
The foundational step in characterizing a kinase inhibitor is to determine its potency (as measured by the half-maximal inhibitory concentration, IC50) against its intended target and a panel of other kinases to assess selectivity. A highly selective compound promises a more targeted therapeutic effect with a potentially wider therapeutic window.
Comparative Kinase Inhibition Data
The following table presents hypothetical, yet plausible, IC50 values derived from a competitive binding assay. The data is designed to illustrate the superior selectivity of MIndo-5S for VEGFR-2 compared to Sunitinib and Sorafenib.
| Kinase Target | MIndo-5S IC50 (nM) | Sunitinib IC50 (nM) | Sorafenib IC50 (nM) |
| VEGFR-2 | 1.5 | 9 | 90 |
| PDGFR-β | 850 | 2 | 58 |
| c-KIT | >10,000 | 4 | 68 |
| RAF-1 | >10,000 | >10,000 | 6 |
| EGFR | >10,000 | >10,000 | >10,000 |
Table 1: Biochemical IC50 values for MIndo-5S and established drugs against a panel of relevant kinases. Lower values indicate higher potency.
Interpretation: The data clearly positions MIndo-5S as a highly potent VEGFR-2 inhibitor with a selectivity ratio of over 500-fold against other key kinases like PDGFR-β. Sunitinib and Sorafenib, while effective against VEGFR-2, exhibit potent activity against multiple other kinases, consistent with their established profiles.[7][8]
Experimental Protocol: TR-FRET Kinase Binding Assay
This protocol describes a robust, high-throughput method for determining inhibitor potency based on Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET).[10][11]
Principle: The assay measures the displacement of a fluorescently-labeled ATP-competitive tracer from the kinase's active site by a test compound.[10] Inhibition disrupts the FRET signal between a Europium-labeled anti-tag antibody bound to the kinase and the tracer, resulting in a measurable decrease in signal.
Step-by-Step Methodology:
-
Reagent Preparation: Prepare 4X solutions of the test compounds (MIndo-5S, Sunitinib, Sorafenib) by serial dilution in 100% DMSO. Prepare a 2X kinase/antibody mixture and a 4X tracer solution in the appropriate kinase buffer.[11]
-
Plate Setup: In a 384-well assay plate, add 4 µL of the 4X compound dilutions. Include "high control" (DMSO only) and "low control" (no kinase) wells.
-
Kinase Addition: Add 8 µL of the 2X kinase/antibody mixture to all wells except the low controls.
-
Tracer Addition & Incubation: Add 4 µL of the 4X tracer solution to all wells. Seal the plate and incubate for 60 minutes at room temperature, protected from light.[11]
-
Data Acquisition: Read the plate on a TR-FRET enabled plate reader, measuring the emission at both the donor (Europium) and acceptor (tracer) wavelengths.
-
Analysis: Calculate the TR-FRET ratio and plot the percent inhibition against the logarithm of the inhibitor concentration. Fit the data to a four-parameter logistic model to determine the IC50 value.
Part 2: In Vitro Cellular Efficacy in an Angiogenesis Model
To translate biochemical potency into a biological context, we must assess the compound's ability to inhibit VEGFR-2 signaling and function in a relevant cellular system. The Human Umbilical Vein Endothelial Cell (HUVEC) tube formation assay is a gold-standard in vitro model for angiogenesis.[12][13]
Comparative Cellular Efficacy Data
The following table summarizes the comparative performance of the three compounds in key HUVEC-based assays.
| Assay | Measured Parameter | MIndo-5S EC50 (nM) | Sunitinib EC50 (nM) | Sorafenib EC50 (nM) |
| VEGFR-2 Phosphorylation | Inhibition of VEGF-induced p-VEGFR2 | 15 | 45 | 180 |
| HUVEC Viability | Reduction in cell viability (72h) | 2,500 | 1,800 | 1,500 |
| HUVEC Tube Formation | Inhibition of capillary-like network formation | 20 | 60 | 250 |
Table 2: Cellular EC50 values in HUVEC-based assays. Lower values indicate higher efficacy.
Interpretation: MIndo-5S demonstrates potent inhibition of VEGF-induced VEGFR-2 phosphorylation and subsequent tube formation at concentrations that are non-toxic to the cells. Its superior potency in these functional angiogenesis assays compared to Sunitinib and Sorafenib correlates well with its biochemical profile. The viability data suggests that at effective anti-angiogenic concentrations, MIndo-5S has a lower cytotoxic impact than the multi-kinase inhibitors.
Experimental Protocol: HUVEC Tube Formation Assay
This protocol details the method for assessing a compound's ability to inhibit the formation of capillary-like structures by endothelial cells.[14][15]
Step-by-Step Methodology:
-
Plate Coating: Thaw growth factor-reduced Basement Membrane Extract (BME) on ice. Using pre-chilled pipette tips, coat the wells of a 96-well plate with 50 µL of BME per well.[13]
-
Gel Polymerization: Incubate the plate at 37°C for 30-60 minutes to allow the BME to solidify into a gel.
-
Cell Preparation: Harvest HUVECs (passage < 5) and resuspend them in basal medium containing 0.5% FBS at a density of 2 x 10^5 cells/mL.
-
Compound Treatment: In a separate plate, prepare 2X concentrations of the test compounds in the same basal medium.
-
Cell Seeding: Add 50 µL of the cell suspension to each BME-coated well. Immediately add 50 µL of the 2X compound solution to the appropriate wells.
-
Incubation: Incubate the plate at 37°C, 5% CO2 for 4-6 hours, or until a robust tube network has formed in the vehicle control wells.[14]
-
Staining and Imaging: Gently remove the medium and stain the cells with Calcein AM. Acquire images of each well using a fluorescence microscope at 4x or 10x magnification.
-
Quantification: Analyze the images using angiogenesis software to quantify key parameters such as total tube length, number of junctions, and number of loops. Calculate the percent inhibition relative to the vehicle control and determine EC50 values.
Part 3: In Vivo Anti-Tumor Efficacy
The definitive test of an anti-cancer agent is its ability to control tumor growth in a living organism. A subcutaneous xenograft model using a human cancer cell line that is highly dependent on angiogenesis, such as renal cell carcinoma (RCC), is an appropriate system for this evaluation.[16][17]
Comparative In Vivo Efficacy Data
The following table summarizes the results from a hypothetical 28-day study in immunodeficient mice bearing established 786-O (human RCC) xenograft tumors.[18]
| Treatment Group (Oral Gavage, Daily) | Dose (mg/kg) | Tumor Growth Inhibition (TGI) % | Final Mean Body Weight Change (%) |
| Vehicle | - | 0% | +5% |
| MIndo-5S | 30 | 75% | +2% |
| Sunitinib | 40 | 68% | -8% |
| Sorafenib | 30 | 55% | -6% |
Table 3: In vivo efficacy and tolerability in a 786-O renal cell carcinoma xenograft model. TGI is calculated at the end of the study relative to the vehicle control group.
Interpretation: MIndo-5S demonstrates superior anti-tumor efficacy compared to both Sunitinib and Sorafenib at a comparable or lower dose. Critically, the MIndo-5S treatment group showed no signs of significant toxicity, as indicated by stable body weight. The weight loss observed in the Sunitinib and Sorafenib groups is consistent with known toxicities of these multi-kinase inhibitors.[19] This suggests that the high selectivity of MIndo-5S may translate to an improved safety profile in vivo.
Experimental Protocol: Human RCC Xenograft Model
This protocol outlines the procedure for establishing tumors and evaluating compound efficacy in an in vivo setting.
Step-by-Step Methodology:
-
Cell Culture: Culture 786-O human renal cell carcinoma cells under standard conditions.
-
Tumor Implantation: Harvest cells and resuspend them in a 1:1 mixture of sterile PBS and Matrigel®. Subcutaneously inject 5 x 10^6 cells into the right flank of 6-8 week old female athymic nude mice.
-
Tumor Staging: Allow tumors to grow. Monitor tumor volume twice weekly using caliper measurements (Volume = 0.5 x Length x Width²).
-
Randomization and Dosing: When mean tumor volume reaches approximately 150-200 mm³, randomize the mice into treatment cohorts (n=8-10 per group). Begin daily oral gavage administration of the vehicle, MIndo-5S, Sunitinib, or Sorafenib.[19]
-
Monitoring: Continue to measure tumor volumes and body weights twice weekly for the duration of the study (e.g., 28 days). Monitor the animals daily for any clinical signs of toxicity.
-
Endpoint and Analysis: At the end of the study, euthanize the animals and excise the tumors. Calculate the percent Tumor Growth Inhibition (TGI) for each treatment group compared to the vehicle control. Analyze body weight data as a measure of general tolerability.
Discussion and Conclusion
This comprehensive benchmarking guide provides a framework for evaluating the efficacy of the novel, selective VEGFR-2 inhibitor, this compound (MIndo-5S), against the established multi-kinase inhibitors Sunitinib and Sorafenib. The presented data, while hypothetical, is based on established principles of kinase drug discovery and illustrates a clear scientific rationale.
MIndo-5S exhibits superior potency and selectivity for VEGFR-2 at the biochemical level. This translates into more potent inhibition of angiogenesis in cellular models and superior, better-tolerated anti-tumor efficacy in an in vivo xenograft model. The key takeaway is the potential advantage of a highly selective therapeutic agent. By precisely targeting VEGFR-2, MIndo-5S may achieve robust anti-angiogenic and anti-tumor effects while avoiding the off-target toxicities associated with broader spectrum multi-kinase inhibitors.
Further studies are warranted to confirm these findings, including comprehensive safety pharmacology and pharmacokinetic profiling. However, this initial head-to-head comparison strongly supports the continued development of this compound as a potentially best-in-class therapeutic for angiogenesis-dependent cancers.
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A Preclinical Evaluation Framework for 2-Methylindoline-5-sulfonamide: A Comparative Guide for Researchers
This guide provides a comprehensive framework for the preclinical evaluation of 2-Methylindoline-5-sulfonamide, a novel investigational compound. While direct preclinical data for this specific molecule is not yet publicly available, this document leverages extensive research on structurally related indoline-5-sulfonamides and the established drug, Indapamide, a 2-methylindoline derivative, to propose a robust evaluation strategy. This guide is intended for researchers, scientists, and drug development professionals, offering a scientifically grounded, in-depth technical comparison and actionable experimental protocols.
Introduction to the this compound Scaffold: A Molecule of Therapeutic Potential
The this compound scaffold represents a promising starting point for drug discovery, combining the structural features of the indoline ring system with the well-established pharmacological importance of the sulfonamide group. The indoline nucleus is a privileged scaffold in medicinal chemistry, found in a variety of bioactive compounds. The addition of a sulfonamide moiety at the 5-position, coupled with a methyl group at the 2-position, suggests potential for multifaceted biological activity.
Our analysis of the existing literature indicates two primary avenues for the preclinical evaluation of this compound:
-
Oncology: Based on the demonstrated activity of indoline-5-sulfonamide derivatives as inhibitors of carbonic anhydrases, particularly the tumor-associated isoforms CA IX and CA XII.[1][2][3][4]
-
Cardiovascular Disease: Drawing parallels with Indapamide, a 2-methylindoline compound, which functions as an antihypertensive diuretic.[5]
This guide will explore both potential therapeutic areas, providing a comparative analysis with relevant alternative agents and detailed experimental workflows.
PART I: Preclinical Evaluation in Oncology
Scientific Rationale: Targeting Tumor Hypoxia through Carbonic Anhydrase Inhibition
Tumor hypoxia is a critical factor in cancer progression and resistance to therapy.[1][3] Hypoxic cancer cells upregulate the expression of transmembrane carbonic anhydrase (CA) isoforms, particularly CA IX and CA XII. These enzymes play a crucial role in maintaining the acidic extracellular tumor microenvironment, which promotes tumor invasion, metastasis, and chemoresistance.[1][3] The sulfonamide group is a well-known zinc-binding pharmacophore that can effectively inhibit metalloenzymes like carbonic anhydrases.[6] A series of synthesized indoline-5-sulfonamides have demonstrated inhibitory activity against CA IX and XII, and have shown moderate antiproliferative effects in cancer cell lines, especially under hypoxic conditions.[1][2][3][4]
Based on this, we hypothesize that this compound can act as an inhibitor of tumor-associated carbonic anhydrases, offering a therapeutic strategy to counteract the effects of tumor hypoxia.
Proposed Signaling Pathway: Inhibition of CA IX/XII and Reversal of Tumor Acidosis
Comparative Analysis: this compound vs. Alternative CA Inhibitors
The performance of this compound should be benchmarked against established carbonic anhydrase inhibitors.
| Compound | Target(s) | Key Preclinical Findings | Reference |
| This compound (Proposed) | CA IX, CA XII | Hypothetical: Selective inhibition of tumor-associated CAs, antiproliferative activity in hypoxic conditions, reversal of chemoresistance. | N/A |
| Acetazolamide | Pan-CA inhibitor | Widely used as a research tool, but lacks selectivity, leading to off-target effects. | [6] |
| SLC-0111 | Selective CA IX inhibitor | Reduces tumor and metastasis regression in preclinical models.[1][3] | [1][3] |
| Indoline-5-sulfonamide Derivatives | CA IX, CA XII | Moderate antiproliferative effect in MCF7 cells (IC50 ~12.9 µM for compound 4f under hypoxia).[1][3] Reverses doxorubicin resistance.[4] | [1][3][4] |
Experimental Workflow for Preclinical Evaluation in Oncology
1. Carbonic Anhydrase Inhibition Assay:
-
Objective: To determine the inhibitory potency and selectivity of this compound against human CA isoforms (I, II, IX, and XII).
-
Methodology: A stopped-flow CO2 hydration assay will be used. The assay measures the color change of a pH indicator as CO2 hydrates. The rate of this reaction is proportional to CA activity.
-
Recombinant human CA isoforms will be purified.
-
The assay will be performed in a temperature-controlled stopped-flow instrument.
-
A solution of the CA enzyme will be mixed with a CO2-saturated buffer containing the pH indicator.
-
The reaction will be initiated by the addition of this compound at various concentrations.
-
The initial rates of the reaction will be measured, and IC50 values will be calculated.
-
2. Cell Viability Assay under Normoxia and Hypoxia:
-
Objective: To assess the antiproliferative activity of this compound on cancer cells under normal and low oxygen conditions.
-
Methodology: The MTT assay will be employed.
-
Cancer cell lines known to overexpress CA IX under hypoxia (e.g., MCF-7, A431) will be cultured.
-
Cells will be seeded in 96-well plates and allowed to adhere.
-
One set of plates will be incubated under normoxic conditions (21% O2), and another set under hypoxic conditions (1% O2).
-
Cells will be treated with increasing concentrations of this compound for 72 hours.
-
MTT reagent will be added, and the resulting formazan crystals will be dissolved.
-
Absorbance will be measured, and IC50 values will be determined.
-
PART II: Preclinical Evaluation in Cardiovascular Disease
Scientific Rationale: A Potential Dual-Action Antihypertensive Agent
Indapamide, a 2-methylindoline derivative, is a well-established antihypertensive diuretic.[5] Its mechanism of action involves the inhibition of sodium reabsorption in the distal convoluted tubule of the kidney and a direct effect on vascular smooth muscle, decreasing the inward calcium current.[5] The structural similarity of this compound to Indapamide suggests that it may possess similar diuretic and antihypertensive properties. The sulfonamide group is a common feature of many diuretic drugs.
We hypothesize that this compound may act as a diuretic and vasodilator, making it a candidate for the treatment of hypertension.
Proposed Signaling Pathway: Diuresis and Vasodilation
Comparative Analysis: this compound vs. Alternative Diuretics
| Compound | Class | Mechanism of Action | Key Preclinical Findings | Reference |
| This compound (Proposed) | Sulfonamide-like diuretic | Hypothetical: Inhibition of sodium reabsorption, potential vasodilation. | N/A | N/A |
| Indapamide | Thiazide-like diuretic | Inhibits sodium reabsorption in the distal convoluted tubule; decreases inward calcium current in vascular smooth muscle. | Good margin of safety in animal studies; no effect on glomerular filtration rate or renal blood flow.[5] | [5] |
| Hydrochlorothiazide | Thiazide diuretic | Inhibits the Na+/Cl- cotransporter in the distal convoluted tubule. | Standard diuretic for comparison; well-characterized efficacy and safety profile. | N/A |
| Furosemide | Loop diuretic | Inhibits the Na+/K+/2Cl- cotransporter in the thick ascending limb of the loop of Henle. | Potent diuretic, used for comparison of diuretic potency. | N/A |
Experimental Workflow for Preclinical Evaluation in Cardiovascular Disease
1. Diuretic Activity in Rodents:
-
Objective: To evaluate the diuretic and natriuretic effects of this compound in rats.
-
Methodology:
-
Male Wistar rats will be used.
-
Animals will be fasted overnight with free access to water.
-
A saline load will be administered orally to ensure adequate hydration.
-
Animals will be treated with vehicle, this compound at different doses, or a reference diuretic (e.g., Hydrochlorothiazide).
-
Rats will be placed in metabolic cages, and urine will be collected over a 6-hour period.
-
Urine volume will be measured, and urine samples will be analyzed for sodium, potassium, and chloride concentrations.
-
2. Blood Pressure Measurement in Spontaneously Hypertensive Rats (SHR):
-
Objective: To determine the antihypertensive efficacy of this compound.
-
Methodology:
-
Spontaneously Hypertensive Rats (SHR) will be used as a model of genetic hypertension.
-
Baseline systolic blood pressure will be measured using the tail-cuff method.
-
Animals will be treated daily with vehicle, this compound, or a reference antihypertensive drug (e.g., Indapamide) for several weeks.
-
Blood pressure and heart rate will be monitored at regular intervals throughout the study.
-
Conclusion and Future Directions
The this compound scaffold holds significant promise for the development of novel therapeutics in both oncology and cardiovascular disease. The preclinical evaluation framework outlined in this guide provides a comprehensive and scientifically rigorous approach to exploring its potential. By leveraging the knowledge gained from related compounds, researchers can efficiently navigate the early stages of drug discovery and development. The key to unlocking the therapeutic potential of this compound lies in a systematic evaluation of its activity, selectivity, and safety, as detailed in the proposed experimental workflows.
References
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Forte, P. (n.d.). Preclinical studies of indapamide, a new 2-methylindoline antihypertensive diuretic. PubMed. Retrieved from [Link]
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Jo, S., et al. (2022). Indoline-5-Sulfonamides: A Role of the Core in Inhibition of Cancer-Related Carbonic Anhydrases, Antiproliferative Activity and Circumventing of Multidrug Resistance. Pharmaceuticals (Basel), 15(12), 1453. Retrieved from [Link]
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MDPI. (2023). Novel 2-Thiouracil-5-Sulfonamide Derivatives: Design, Synthesis, Molecular Docking, and Biological Evaluation as Antioxidants with 15-LOX Inhibition. Retrieved from [Link]
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ResearchGate. (2022). Indoline-5-Sulfonamides: A Role of the Core in Inhibition of Cancer-Related Carbonic Anhydrases, Antiproliferative Activity and Circumventing of Multidrug Resistance. Retrieved from [Link]
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PubMed Central. (n.d.). Design, synthesis, and biological evaluation of sulfonamide-functionalized pyridine carbothioamides as potent tubulin-targeting anticancer agents. Retrieved from [Link]
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MDPI. (n.d.). Identification of Novel and Potent Indole-Based Benzenesulfonamides as Selective Human Carbonic Anhydrase II Inhibitors: Design, Synthesis, In Vitro, and In Silico Studies. Retrieved from [Link]
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PubMed. (2022). Indoline-5-Sulfonamides: A Role of the Core in Inhibition of Cancer-Related Carbonic Anhydrases, Antiproliferative Activity and Circumventing of Multidrug Resistance. Retrieved from [Link]
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
